molecular formula C6H6ClN3 B1322116 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine CAS No. 954232-71-4

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Número de catálogo: B1322116
Número CAS: 954232-71-4
Peso molecular: 155.58 g/mol
Clave InChI: VJPICIAGVDFWEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS# 954232-71-4) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic structure that serves as a privileged precursor for the synthesis of diverse small molecule inhibitors. Its core structure is a key intermediate in the exploration of novel therapeutics, particularly in oncology. Researchers utilize this chloro-substituted dihydropyrrolopyrimidine as a critical building block to develop potent and selective enzyme inhibitors. Scientific literature demonstrates that derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class exhibit potent inhibitory activity against ATR (Ataxia Telangiectasia and Rad3-related) kinase, a key regulator of the DNA damage response that is considered a promising target in cancer therapy . One such derivative has been reported with an IC50 value of 0.007 μM against ATR, showcasing the high potential of this chemotype . Furthermore, structurally similar pyrrolopyrimidine scaffolds are established in the design of multi-targeted kinase inhibitors, affecting crucial targets such as EGFR, Her2, VEGFR2, and CDK2 . Related analogues have also been investigated as inhibitors of other targets, including Focal Adhesion Kinase (FAK) and Heat Shock Protein 90 (Hsp90) . The presence of the chloro group at the 2-position makes this compound an excellent synthetic handle for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing substituents to explore structure-activity relationships and optimize pharmacological properties. Its application is strictly for research purposes in laboratory settings.

Propiedades

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-6-9-2-4-1-8-3-5(4)10-6/h2,8H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPICIAGVDFWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624523
Record name 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954232-71-4
Record name 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche Heterocycle

The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] While the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine isomers have been extensively studied, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine framework represents a less explored yet promising area for therapeutic innovation. This guide focuses on a key derivative, 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, a versatile building block with significant potential in the development of novel kinase inhibitors and other targeted therapies. Its unique structural features and reactivity profile make it an attractive starting point for the synthesis of diverse compound libraries aimed at complex biological targets. Recent discoveries of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors underscore the therapeutic relevance of this scaffold.[2]

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of the physicochemical properties of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is paramount for its effective utilization in synthesis and drug development. While experimental data for this specific compound is not widely published, we can infer some of its characteristics based on its structure and available data for related compounds.

PropertyValueSource
Molecular Formula C₆H₆ClN₃Inferred from structure
Molecular Weight 155.58 g/mol Inferred from structure
Appearance Likely a solid at room temperatureAnalogy to similar heterocycles
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated.General characteristics of chlorinated heterocycles
Melting Point Not reported-
Boiling Point Not reported-

Note: The lack of extensive published data highlights the specialized nature of this compound and the opportunity for further fundamental research.

Synthesis and Chemical Reactivity: A Chemist's Perspective

The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is not explicitly detailed in readily available literature. However, a plausible synthetic strategy can be devised based on the synthesis of the parent 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold, followed by selective chlorination.

Proposed Synthetic Pathway

A potential route to the core scaffold could involve the construction of a suitably substituted pyrrole ring followed by cyclization to form the pyrimidine ring.

G cluster_0 Synthesis of the Pyrrolo[3,4-d]pyrimidine Core cluster_1 Chlorination Pyrrole_precursor Substituted Pyrrole Precursor Cyclization Cyclization with a C1 synthon (e.g., formamidine) Pyrrole_precursor->Cyclization Core_scaffold 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Cyclization->Core_scaffold Core_scaffold_2 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Chlorination_step Selective Chlorination (e.g., POCl₃, NCS) Core_scaffold_2->Chlorination_step Final_product 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Chlorination_step->Final_product

Caption: Proposed synthetic workflow for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Reactivity Profile

The chloro-substituent at the 2-position of the pyrimidine ring is the primary site of reactivity, making it an excellent electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, which is a cornerstone of medicinal chemistry library synthesis.

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by various nucleophiles such as amines, alcohols, and thiols. This reaction is fundamental to the derivatization of this scaffold.

  • Cross-Coupling Reactions: The chloro-substituent also serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce further molecular diversity.

Experimental Protocols: A Practical Guide

While a specific, validated protocol for the synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is not available in the cited literature, a general procedure for a related transformation on a similar scaffold can provide valuable insights. The following is an illustrative protocol for a nucleophilic aromatic substitution reaction, a key transformation for this class of compounds.

Illustrative Protocol: Nucleophilic Amination of a Chloro-pyrrolopyrimidine

This protocol is adapted from the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and serves as a conceptual blueprint.[3]

Objective: To replace the 2-chloro substituent with an amino group.

Materials:

  • 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Desired amine (e.g., aniline)

  • Solvent (e.g., 2-propanol or water)

  • Acid catalyst (e.g., HCl, if required)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1 equivalent) in the chosen solvent.

  • Addition of Nucleophile: Add the amine (1.1-1.5 equivalents) to the solution.

  • Catalysis (if necessary): For less reactive amines, a catalytic amount of a strong acid like HCl may be added to promote the reaction.[3]

  • Heating and Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative.

Applications in Drug Discovery: Targeting Kinases and Beyond

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is emerging as a valuable pharmacophore in drug discovery, particularly in the realm of kinase inhibition.

ATR Kinase Inhibition and the DNA Damage Response

Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a cellular network that detects and repairs DNA damage to maintain genomic integrity.[2] In many cancers, the DDR is dysregulated, making cancer cells reliant on specific DDR pathways for survival. Targeting ATR is a promising therapeutic strategy to selectively kill cancer cells. The discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potent ATR inhibitors highlights the potential of this scaffold in oncology.[2]

G DNA_Damage DNA Damage ATR_Activation ATR Kinase Activation DNA_Damage->ATR_Activation Cell_Cycle_Arrest Cell Cycle Arrest ATR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair ATR_Activation->DNA_Repair Apoptosis Apoptosis ATR_Activation->Apoptosis Inhibitor 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivative Inhibitor->ATR_Activation Inhibition

Caption: Simplified signaling pathway of ATR kinase in the DNA Damage Response.

The 2-chloro group on the pyrrolo[3,4-d]pyrimidine core provides a convenient point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties of potential ATR inhibitors.

Future Directions and Conclusion

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic building block with considerable untapped potential. While the available data is currently limited, the established importance of the broader pyrrolopyrimidine family and the recent emergence of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold in kinase inhibitor discovery suggest a bright future for this compound. Further research into its synthesis, characterization, and reactivity is warranted to fully unlock its potential for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers poised to explore this exciting area of medicinal chemistry.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. Available at: [Link]

  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. ACS Publications. Available at: [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. Available at: [Link]

  • 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase. PubMed. Available at: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS No. 954232-71-4): A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Chemical Intermediate

Welcome, esteemed researchers, scientists, and drug development professionals. This technical guide delves into the core characteristics of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, a heterocyclic compound of significant interest in modern medicinal chemistry. While public domain data on this specific molecule remains nascent, its structural components—the pyrrolopyrimidine core and a reactive chloro-substituent—position it as a highly valuable building block for the synthesis of targeted therapeutics. This document aims to provide a comprehensive overview by synthesizing direct information with well-established principles from analogous structures, thereby offering a predictive and practical guide to its synthesis, reactivity, and potential applications.

The Pyrrolo[3,4-d]pyrimidine Core: A Foundation for Biological Activity

The pyrrolopyrimidine scaffold is a recurring motif in a multitude of biologically active molecules, particularly in the realm of oncology.[1] This fused heterocyclic system is recognized by various enzymes, especially kinases, making it a "privileged scaffold" in drug design.

Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine have been successfully developed as inhibitors for a range of kinases, including those in the AZD series of cancer therapeutics.[1] More directly relevant to our topic, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core has been identified as a potent inhibitor of Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical protein in the DNA Damage Response (DDR) pathway.[2][3] The inhibition of ATR is a promising strategy in cancer therapy, as it can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[2]

This established biological relevance of the core structure underscores the potential of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as a key starting material for the development of novel kinase inhibitors.

Compound Profile: 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

This heterocyclic organic compound is characterized by its fused pyrrole and pyrimidine rings, with a chlorine atom at the 2-position.[4] This chlorine atom is the key to its utility as a chemical intermediate, providing a reactive site for further chemical modification.

PropertyValue
CAS Number 954232-71-4
Molecular Formula C₆H₆ClN₃
Molecular Weight 155.58 g/mol
IUPAC Name 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Appearance Predicted to be an off-white to yellow solid
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents

Proposed Synthesis Workflow

Diagram: Proposed Synthetic Pathway

G A Pyrrole-3,4-dicarboxylic acid B Pyrrole-3,4-dicarbonyl dichloride A->B SOCl₂ or (COCl)₂ C Pyrrolo[3,4-d]pyrimidine-2,4-dione B->C Urea, Heat D 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine C->D POCl₃, Heat E 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Target Compound) D->E Catalytic Hydrogenation (e.g., Pd/C, H₂) Controlled Conditions

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Protocol:
  • Step 1: Formation of Pyrrole-3,4-dicarbonyl dichloride

    • Rationale: Conversion of the dicarboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the subsequent cyclization with urea.

    • Procedure:

      • Suspend Pyrrole-3,4-dicarboxylic acid in an inert solvent such as toluene.

      • Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at room temperature. A catalytic amount of DMF can be used to accelerate the reaction with oxalyl chloride.

      • Heat the mixture to reflux and monitor the reaction by the cessation of gas evolution.

      • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

  • Step 2: Synthesis of Pyrrolo[3,4-d]pyrimidine-2,4-dione

    • Rationale: This step involves the cyclization of the reactive diacyl chloride with urea to form the fused pyrimidine ring system.

    • Procedure:

      • Dissolve the crude Pyrrole-3,4-dicarbonyl dichloride in a high-boiling point, inert solvent like diphenyl ether.

      • Add an equimolar amount of urea.

      • Heat the mixture to a high temperature (e.g., 180-200 °C) to drive the condensation and cyclization.

      • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration. Wash with a suitable solvent like hexane to remove the diphenyl ether.

  • Step 3: Chlorination to 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine

    • Rationale: The dione is converted to the dichloro derivative using a standard chlorinating agent like phosphorus oxychloride. This introduces the reactive chloro groups.

    • Procedure:

      • Suspend the Pyrrolo[3,4-d]pyrimidine-2,4-dione in an excess of phosphorus oxychloride (POCl₃).

      • A tertiary amine base, such as N,N-diisopropylethylamine, can be added to facilitate the reaction.

      • Heat the mixture to reflux for several hours.

      • Carefully quench the reaction by pouring it onto crushed ice.

      • Neutralize with a base (e.g., NaHCO₃) and extract the product with an organic solvent like dichloromethane or ethyl acetate.

      • Dry the organic layer, concentrate, and purify by column chromatography.

  • Step 4: Selective Dechlorination to the Target Compound

    • Rationale: This is a critical step requiring selective reduction of one of the chloro groups. Catalytic hydrogenation is a common method for such transformations. The reaction conditions must be carefully controlled to prevent over-reduction.

    • Procedure:

      • Dissolve the 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine in a solvent such as ethanol or ethyl acetate.

      • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

      • Introduce a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at atmospheric or slightly elevated pressure.

      • Monitor the reaction progress carefully by TLC or LC-MS to maximize the yield of the mono-dechlorinated product.

      • Filter off the catalyst and concentrate the filtrate. Purify the residue by column chromatography to obtain 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Chemical Reactivity and Derivatization Potential

The synthetic value of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine lies in the reactivity of the 2-chloro substituent. The pyrimidine ring is electron-deficient, which makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of functional groups at this position.

Diagram: Key Derivatization Reactions

G A 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Cl B 2-Amino Derivatives NHR A->B R-NH₂ (Amination) C 2-Alkoxy/Aryloxy Derivatives OR A->C R-OH, Base (Etherification) D 2-Thioether Derivatives SR A->D R-SH, Base (Thioetherification) E Carbon-Carbon Bond Formation R A->E R-B(OH)₂ Pd Catalyst (Suzuki Coupling) G cluster_0 Drug Development Workflow cluster_1 Potential Cellular Targets A 2-Chloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine B Chemical Library Synthesis (SₙAr, Cross-Coupling) A->B C High-Throughput Screening B->C D ATR Kinase C->D Inhibition E Other Kinases (e.g., CDKs, JAKs) C->E Inhibition F DNA Damage Response Pathway D->F

Caption: Workflow from intermediate to potential biological targets.

Handling and Safety Considerations

In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it with the care afforded to novel, potentially hazardous chemicals. Based on the functional groups present (chlorinated heterocycle), the following precautions are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS No. 954232-71-4) represents a chemical intermediate with considerable, albeit largely untapped, potential. Its pyrrolopyrimidine core provides a biologically relevant scaffold, while the reactive 2-chloro position serves as a versatile handle for synthetic elaboration. By leveraging established synthetic methodologies and understanding the predictable reactivity of this molecule, researchers can efficiently generate diverse libraries of novel compounds for screening in various drug discovery programs. The demonstrated success of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold as a potent ATR kinase inhibitor strongly suggests that this compound is a valuable asset for the development of the next generation of targeted therapies.

References

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Available from: [Link]

  • PubMed. Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Available from: [Link]

Sources

The Emergence of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as Potent Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Significance of the Pyrrolo[3,4-d]pyrimidine Scaffold

In the landscape of modern oncology drug discovery, the pyrrolo[3,4-d]pyrimidine scaffold has emerged as a privileged heterocyclic system. Its structural resemblance to the purine core of ATP, the universal phosphodonor for kinases, renders it an ideal framework for the design of competitive kinase inhibitors.[1] This guide delves into the specific biological potential of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, a class of compounds poised for significant impact in targeted cancer therapy. While extensive research has illuminated the broader pyrrolopyrimidine family, this document will focus on the unique implications of the 2-chloro substitution and the 6,7-dihydro modification, offering a forward-looking perspective for researchers and drug development professionals.

The rationale for focusing on this specific scaffold is twofold. First, the pyrrolo[3,4-d]pyrimidine core has been successfully exploited to generate potent inhibitors of critical cell cycle and DNA damage response kinases.[2] Second, the introduction of a chloro group at the 2-position offers a strategic handle for modulating kinase selectivity and potency, as well as providing a potential site for further chemical elaboration. The 6,7-dihydro feature imparts a three-dimensional character to the otherwise planar aromatic system, which can be advantageous for accessing specific sub-pockets within the kinase active site.

This guide will provide a comprehensive overview of the known and potential biological activities of these derivatives, with a particular focus on their role as kinase inhibitors. We will explore the mechanistic basis for their action, provide detailed, field-proven experimental protocols for their synthesis and biological evaluation, and present a framework for their future development.

Anticipated Biological Activity: A Focus on Kinase Inhibition

While direct studies on 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives are emerging, a strong body of evidence from closely related analogs allows us to predict their likely biological targets and activities with a high degree of confidence. The primary anticipated activity is the inhibition of protein kinases, particularly those involved in cell cycle regulation and the DNA damage response (DDR).

Cyclin-Dependent Kinase (CDK) Inhibition: Targeting the Engine of the Cell Cycle

The pyrrolopyrimidine scaffold is a well-established pharmacophore for the development of CDK inhibitors. Notably, the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core, an isomer of the scaffold of interest, has yielded highly selective CDK2 inhibitors.[3] Given that the core nitrogen arrangement is crucial for hinge-binding interactions in the ATP pocket of CDKs, it is highly probable that 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives will also exhibit inhibitory activity against members of the CDK family. The 2-chloro substituent can be expected to influence the selectivity profile across different CDKs. For instance, it may enhance interactions within the hydrophobic pocket adjacent to the hinge region, potentially favoring inhibition of specific CDKs like CDK2, CDK4, or CDK9.[4]

Ataxia Telangiectasia and Rad3-related (ATR) Kinase Inhibition: A Key Role in the DNA Damage Response

A significant breakthrough has been the discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of potent ATR inhibitors.[2] One derivative, compound 5g from the cited study, demonstrated an impressive IC50 value of 0.007 µM against ATR kinase.[2] This finding strongly suggests that the 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a promising starting point for the development of novel ATR inhibitors. ATR is a critical kinase in the DDR pathway, responsible for sensing replication stress and initiating a signaling cascade to halt the cell cycle and promote DNA repair.[2] Inhibiting ATR can be a powerful strategy to induce synthetic lethality in cancer cells with underlying DNA repair defects.

Other Potential Kinase Targets: FAK, Pyk2, and Aurora Kinases

Derivatives of the isomeric pyrrolo[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). While the isomeric arrangement will influence the precise binding mode, the general pharmacophoric features suggest that 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines could also be explored for FAK and Pyk2 inhibition. Furthermore, the 2-substituted pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors of Aurora kinases, another important family of cell cycle regulators.[5] This provides a strong rationale for screening 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives against this kinase family as well.

Mechanisms of Action: From Molecular Interactions to Cellular Consequences

The primary mechanism of action for these compounds is anticipated to be competitive inhibition of ATP binding to the kinase active site. The pyrrolo[3,4-d]pyrimidine core acts as a bioisostere of the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The 2-chloro substituent and other modifications on the scaffold will then dictate the selectivity and potency by interacting with adjacent hydrophobic pockets and solvent-exposed regions.

Visualizing the Kinase Inhibition Workflow

The following diagram illustrates the logical workflow for identifying and characterizing the kinase inhibitory activity of novel 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Development Synthesis Synthesis of 2-Chloro-6,7-dihydro- 5H-pyrrolo[3,4-d]pyrimidine Library Purification Purification & Structural Verification (NMR, MS, HPLC) Synthesis->Purification Biochemical_Assay Biochemical Kinase Assays (e.g., TR-FRET, FP) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT, Western Blot) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinome-wide Selectivity Profiling Cell_Based_Assay->Selectivity_Profiling Animal_Models In Vivo Efficacy Studies (Xenograft Models) Selectivity_Profiling->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Tox Toxicology Studies PK_PD->Tox ATR_Pathway DNA_Damage DNA Damage / Replication Stress ATR_Activation ATR Activation DNA_Damage->ATR_Activation CHK1 CHK1 Phosphorylation ATR_Activation->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Inhibitor 2-Chloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine Derivative Inhibitor->ATR_Activation Inhibition

Caption: Simplified ATR signaling pathway and the point of inhibition.

CDK-Mediated Cell Cycle Progression

CDK_Pathway Cyclin_CDK Cyclin/CDK Complex (e.g., Cyclin E/CDK2) Rb Rb Phosphorylation Cyclin_CDK->Rb E2F E2F Release Rb->E2F releases Gene_Expression Gene Expression for S-Phase Entry E2F->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression Inhibitor 2-Chloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine Derivative Inhibitor->Cyclin_CDK Inhibition

Caption: Simplified CDK-mediated cell cycle progression and the point of inhibition.

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

The successful development of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as kinase inhibitors requires robust and reproducible experimental protocols. This section provides detailed methodologies for their synthesis and biological characterization.

Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives

Proposed Synthetic Scheme:

A multi-step synthesis could commence with commercially available starting materials. A key intermediate would be a suitably substituted pyrrole that can be cyclized with a reagent providing the pyrimidine portion of the scaffold. Alternatively, a substituted pyrimidine could be the starting point, with the pyrrole ring being formed in a subsequent step. Given the known synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a similar approach involving selective dechlorination could be explored. [6] Step-by-Step Protocol for a Related Pyrrolo[2,3-d]pyrimidine Synthesis (Adaptable): [7]

  • Reaction Setup: To a solution of the starting pyrrole or pyrimidine intermediate in an appropriate anhydrous solvent (e.g., dioxane or DCM) under an inert atmosphere (e.g., nitrogen or argon), add the necessary reagents for cyclization or substitution.

  • Reaction Conditions: The reaction may require heating (reflux) or cooling (0 °C to room temperature) depending on the specific transformation. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution (e.g., NaHCO₃). The product is then extracted into an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Chromatography: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Biological Evaluation

Biochemical Kinase Assays:

To determine the direct inhibitory activity of the synthesized compounds on target kinases, biochemical assays are essential. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays are commonly used high-throughput screening methods.

Protocol for a Generic TR-FRET Kinase Assay:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), ATP, and a lanthanide-labeled anti-phospho-substrate antibody.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add the test compounds, kinase, and substrate to a 384-well assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (e.g., streptavidin-XL665 and the europium-labeled antibody).

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader and calculate the IC50 values.

Cell-Based Assays:

To assess the cellular activity of the compounds, various cell-based assays are employed.

MTT Assay for Cell Viability:

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step MTT Assay Protocol: [8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blotting for Target Engagement and Downstream Signaling:

Western blotting is used to confirm that the compound is hitting its intended target in cells and to assess the impact on downstream signaling pathways. For kinase inhibitors, this typically involves detecting the phosphorylation status of the target kinase and its substrates.

Protocol for Detecting Phosphorylated Proteins by Western Blotting:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.

Data Presentation and Interpretation

To facilitate the comparison of the biological activities of different derivatives, all quantitative data should be summarized in a clear and structured format.

Table 1: In Vitro Biological Activity of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives

Compound IDTarget Kinase IC50 (µM)Cell Line A IC50 (µM)Cell Line B IC50 (µM)
Lead Compound 1 ValueValueValue
Analog 1.1 ValueValueValue
Analog 1.2 ValueValueValue
Reference Compound ValueValueValue

Future Directions and Concluding Remarks

The 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. The strong precedent set by related pyrrolopyrimidine derivatives, particularly as inhibitors of CDKs and ATR, provides a solid foundation for initiating a drug discovery program centered on this chemical class.

Future work should focus on the synthesis of a diverse library of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives with various substitutions at other positions of the scaffold to explore the structure-activity relationship (SAR). Kinome-wide screening of the most potent compounds will be crucial for understanding their selectivity profiles and identifying potential off-target effects. Promising lead compounds should be advanced into in vivo efficacy studies using relevant cancer xenograft models to assess their therapeutic potential.

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. [Link]

  • Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof.
  • Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)- pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Semantic Scholar. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[2][4][6]riazole derivatives as necroptosis inhibitors. RSC Publishing. [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. ACS Publications. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. ResearchGate. [Link]

  • Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals. [Link]

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The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Framework for the Development of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold has emerged as a "privileged" structure in medicinal chemistry, bearing a close resemblance to the endogenous purine core of adenine.[1] This structural mimicry allows for the design of potent and selective inhibitors of various protein kinases, which are often dysregulated in cancer.[2] This technical guide provides a comprehensive overview of the antitumor properties of pyrrolo[2,3-d]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols for their synthesis and biological evaluation. Designed for researchers, scientists, and drug development professionals, this guide aims to be a valuable resource for the rational design and advancement of novel anticancer therapeutics based on this versatile scaffold.

Introduction: The Rise of a Privileged Scaffold in Oncology

The quest for targeted cancer therapies has led to an intense focus on small molecule kinase inhibitors.[3] Kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[4] Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrrolo[2,3-d]pyrimidine core, a bioisostere of the purine ring system, has garnered significant attention due to its ability to act as a hinge-binding motif in the ATP-binding pocket of numerous kinases.[1][5] This interaction effectively blocks the kinase's catalytic activity, thereby inhibiting downstream signaling pathways that drive tumor progression.

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This has led to the development of a diverse range of derivatives with potent antitumor activity against a wide spectrum of cancers, including non-small cell lung cancer (NSCLC), breast cancer, colon cancer, and gastric cancer.[3][6]

Mechanism of Action: Beyond Simple Kinase Inhibition

While the primary mechanism of action for most antitumor pyrrolo[2,3-d]pyrimidine derivatives is the competitive inhibition of ATP binding to protein kinases, their downstream effects are multifaceted and lead to a cascade of cellular events culminating in cancer cell death.

Targeting Key Oncogenic Kinases

A multitude of kinases have been successfully targeted by pyrrolo[2,3-d]pyrimidine derivatives. Some of the most notable examples include:

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a common driver of NSCLC. Pyrrolo[2,3-d]pyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR, including the T790M resistance mutation.[7]

  • Rearranged during Transfection (RET) Kinase: Gene fusions and mutations involving the RET proto-oncogene are found in various cancers, including thyroid and lung cancer. Specific pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of RET kinase.[8][9]

  • Aurora A Kinase: As a key regulator of mitosis, Aurora A kinase is a promising target for cancer therapy. Novel pyrrolo[2,3-d]pyrimidine-based inhibitors have shown potent activity against Aurora A, leading to mitotic arrest and apoptosis.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Dysregulation of CDK activity is a common feature of cancer. Pyrrolo[2,3-d]pyrimidine derivatives have been designed to inhibit CDKs, leading to cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[10]

  • p21-Activated Kinase 4 (PAK4): Overexpression of PAK4 is associated with various cancers and contributes to processes like cell growth and apoptosis prevention.[5] 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as effective PAK4 inhibitors.[5]

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of these key oncogenic kinases by pyrrolo[2,3-d]pyrimidine derivatives disrupts the signaling pathways that promote cancer cell survival and proliferation. This ultimately leads to the induction of programmed cell death (apoptosis) and cell cycle arrest.

  • Apoptosis: By blocking pro-survival signals, these compounds can trigger the intrinsic or extrinsic apoptotic pathways. This is often characterized by the activation of caspases (e.g., caspase-3, -7, -9) and the cleavage of downstream substrates like poly(ADP-ribose) polymerase (PARP).[11] The modulation of Bcl-2 family proteins, with an increase in pro-apoptotic members (e.g., Bax) and a decrease in anti-apoptotic members (e.g., Bcl-2), is also a common observation.

  • Cell Cycle Arrest: Inhibition of CDKs and other cell cycle-related kinases by pyrrolo[2,3-d]pyrimidine derivatives prevents the transition of cells through the different phases of the cell cycle.[10] This can be observed as an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle.

Below is a diagram illustrating the general mechanism of action of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, RET) Growth_Factor->RTK Binds Kinase_Domain Kinase Domain RTK->Kinase_Domain Activates P_P_Derivative Pyrrolo[2,3-d]pyrimidine Derivative P_P_Derivative->Kinase_Domain Competitively Inhibits ATP Binding ATP ATP ATP->Kinase_Domain Binds to Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Kinase_Domain->Downstream_Signaling Phosphorylates & Activates Transcription_Factors Transcription Factors Downstream_Signaling->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cancer Cell Proliferation & Survival Gene_Expression->Cell_Proliferation_Survival

Caption: General mechanism of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors.

Structure-Activity Relationship (SAR): Designing for Potency and Selectivity

The exploration of the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives.[12] Modifications at various positions of the scaffold have been shown to significantly impact their inhibitory activity and selectivity against different kinases.

  • C4-Position: The C4 position is often substituted with an amino group, which can form key hydrogen bonds with the hinge region of the kinase domain. The nature of the substituent on this amino group is critical for potency and selectivity. For instance, the introduction of anilino or benzylamino groups has been a common strategy.

  • N7-Position: The N7-position of the pyrrole ring is another key site for modification. Alkylation or arylation at this position can influence the compound's interaction with the solvent-exposed region of the ATP-binding pocket and can also impact its pharmacokinetic properties.

  • C5 and C6-Positions: Substitutions at the C5 and C6 positions of the pyrrole ring can be used to explore interactions with the hydrophobic regions of the kinase domain. The introduction of various aryl or heteroaryl groups at these positions has led to the discovery of highly potent and selective inhibitors. For example, in the development of RET inhibitors, substitutions at the C6 position were found to be crucial for activity.[8]

The strategic incorporation of halogen atoms (F, Cl, Br) into the scaffold or its substituents has also been shown to enhance potency, likely through favorable interactions with the target protein and improved physicochemical properties.[3]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

This section provides an overview of the key experimental procedures for the synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives.

Chemical Synthesis

A common synthetic route to access a variety of C4-substituted pyrrolo[2,3-d]pyrimidines starts from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

General Procedure for Nucleophilic Aromatic Substitution:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in a suitable solvent (e.g., isopropanol, n-butanol), add the desired amine (1.1-1.5 equivalents) and a base (e.g., diisopropylethylamine, potassium carbonate) (2-3 equivalents).

  • Heat the reaction mixture at reflux for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) to afford the desired C4-substituted pyrrolo[2,3-d]pyrimidine derivative.

Further diversification can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination to introduce substituents at other positions of the scaffold.

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Amine, Base Intermediate1 C4-Substituted Pyrrolo[2,3-d]pyrimidine Step1->Intermediate1 Step2a Suzuki-Miyaura Coupling Intermediate1->Step2a Boronic Acid/Ester, Pd Catalyst Step2b Buchwald-Hartwig Amination Intermediate1->Step2b Amine, Pd Catalyst Final_Product Diverse Pyrrolo[2,3-d]pyrimidine Derivatives Step2a->Final_Product Step2b->Final_Product

Caption: General synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.

In Vitro Antitumor Activity Evaluation

4.2.1. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine derivatives for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

4.2.2. Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle.[14][15]

Protocol:

  • Treat cancer cells with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

4.2.3. Apoptosis Assays (e.g., Western Blotting for Apoptosis Markers)

Western blotting is a technique used to detect specific proteins in a sample.[16]

Protocol:

  • Treat cells with the pyrrolo[2,3-d]pyrimidine derivatives for a designated time.

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

  • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Efficacy Evaluation

4.3.1. Xenograft Tumor Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to evaluate the in vivo efficacy of anticancer agents.[17][18]

Protocol:

  • Subcutaneously inject a suspension of cancer cells into the flank of athymic nude mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomly assign the tumor-bearing mice to different treatment groups (vehicle control, positive control, and different doses of the test compound).

  • Administer the compounds to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Clinical Landscape and Future Perspectives

Several pyrrolo[2,3-d]pyrimidine derivatives have shown promising results in preclinical studies and have advanced into clinical trials. A notable example is Alisertib (MLN8237) , an Aurora A kinase inhibitor that has been investigated in various hematological malignancies and solid tumors. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation targeted cancer therapies with improved efficacy and safety profiles. Future research will likely focus on:

  • Developing more selective inhibitors: To minimize off-target effects and improve the therapeutic window.

  • Overcoming drug resistance: By designing compounds that are active against resistant mutants of target kinases.

  • Exploring novel targets: Identifying new kinases or other cellular targets for which pyrrolo[2,3-d]pyrimidine derivatives can be developed.

  • Combination therapies: Investigating the synergistic effects of these derivatives with other anticancer agents.

Conclusion

The pyrrolo[2,3-d]pyrimidine scaffold has proven to be a highly valuable framework in the design and development of potent and selective antitumor agents. Its ability to effectively mimic the purine core of ATP allows for the targeting of a wide range of protein kinases that are critical for cancer cell survival and proliferation. Through a deep understanding of their mechanism of action, structure-activity relationships, and the application of robust experimental protocols, researchers can continue to harness the therapeutic potential of this remarkable scaffold to develop innovative and effective cancer treatments.

References

  • [MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][19]benzothiazole Derivatives via Microwave-Assisted Synthesis.]([Link])

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Discovery and development of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as ATR inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Development of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as ATR Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, optimization, and preclinical development of a novel class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. It is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Section 1: The Rationale for ATR Inhibition in Oncology

The DNA Damage Response and the Central Role of ATR

The integrity of the genome is under constant threat from both endogenous sources, such as metabolic byproducts and DNA replication errors, and exogenous agents like UV radiation and chemotherapy. To counteract this, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[1] The DDR's primary functions are to detect DNA lesions, halt cell cycle progression to allow time for repair, and activate the necessary repair machinery. When the damage is irreparable, the DDR can trigger apoptosis, or programmed cell death.

Two master kinases, Ataxia Telangiectasia Mutated (ATM) and ATR, orchestrate the DDR signaling pathway.[1][2] While ATM is primarily activated by double-strand DNA breaks (DSBs), ATR responds to a broader spectrum of DNA damage, most notably the accumulation of single-stranded DNA (ssDNA) that arises during replication stress (RS).[1][3] RS occurs when the DNA replication machinery is impeded, leading to stalled or collapsed replication forks. ATR, once activated at sites of ssDNA, phosphorylates a multitude of downstream targets, with Checkpoint Kinase 1 (CHK1) being a primary effector.[2] The ATR-CHK1 signaling cascade is crucial for stabilizing stalled replication forks, preventing premature entry into mitosis, and promoting DNA repair, thereby safeguarding genomic integrity.[2][4]

ATR as a Therapeutic Target: Exploiting Synthetic Lethality

Many cancers exhibit a high degree of intrinsic RS due to uncontrolled proliferation driven by oncogenes. Furthermore, a significant subset of tumors harbor defects in other DDR pathways, such as mutations in the ATM or BRCA1/2 genes.[4] These cancer cells become critically dependent on the ATR pathway for survival and to manage their elevated levels of DNA damage. This dependency creates a therapeutic window based on the concept of synthetic lethality .

By inhibiting ATR in a tumor with a pre-existing DDR defect (e.g., ATM deficiency), the cell's ability to cope with RS is completely overwhelmed. This leads to the collapse of replication forks, accumulation of catastrophic DNA damage, and ultimately, selective cancer cell death, while normal cells with intact DDR pathways are largely spared.[5][6] This targeted approach forms the cornerstone of ATR inhibitor development, offering a promising strategy for monotherapy in biomarker-selected patient populations.[4]

Moreover, ATR inhibition can synergize with conventional DNA-damaging chemotherapies (e.g., platinum agents, gemcitabine) and radiation therapy.[6] These standard treatments induce DNA damage and RS, activating ATR as a pro-survival response. Combining these agents with an ATR inhibitor blocks this survival mechanism, thereby enhancing their anti-tumor efficacy.[7][8]

ATR_Signaling_Pathway cluster_0 DNA Damage & Replication Stress cluster_3 Cellular Outcomes DNA_Damage Replication Fork Stalling (ssDNA accumulation) RPA RPA Complex DNA_Damage->RPA recruits ATR ATR Kinase pCHK1 p-CHK1 (Ser345) ATR->pCHK1 phosphorylates CHK1 ATRIP ATRIP ATRIP->ATR recruits RPA->ATRIP CHK1 CHK1 CellCycle Cell Cycle Arrest (G2/M Checkpoint) pCHK1->CellCycle ForkStab Replication Fork Stabilization pCHK1->ForkStab Repair DNA Repair pCHK1->Repair

Caption: ATR Signaling Pathway Activation in Response to Replication Stress.

Section 2: Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives

Lead Identification and Scaffold Design

The journey to identify novel ATR inhibitors led to the exploration of various heterocyclic scaffolds capable of fitting into the ATP-binding pocket of the kinase. Through strategic drug design and screening, the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core was identified as a promising starting point.[9][10] This scaffold provided a rigid framework for orienting key pharmacophoric elements necessary for potent and selective ATR inhibition.

Initial efforts focused on synthesizing a library of derivatives to probe the structure-activity relationship (SAR) around this core. The general structure provides multiple sites for chemical modification, allowing for fine-tuning of the compound's properties.

Drug_Discovery_Workflow cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development HTS Lead ID (Scaffold Hop) SAR SAR Studies (Potency & Selectivity) HTS->SAR Lead_Opt Lead Optimization (ADME/PK) SAR->Lead_Opt In_Vitro In Vitro Biology (Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Models (PK/PD & Efficacy) In_Vitro->In_Vivo IND IND-Enabling Studies In_Vivo->IND Phase_I Phase I Trials IND->Phase_I

Caption: The Drug Discovery and Development Workflow for ATR Inhibitors.

In Vitro Biological Evaluation

The primary goal of in vitro studies is to confirm that the compound inhibits ATR in a cellular context and produces the expected biological consequences.

  • Target Engagement: The most direct way to measure cellular ATR inhibition is to assess the phosphorylation of its primary substrate, CHK1. Treatment with a lead compound like 5g or 48f should result in a dose-dependent decrease in phosphorylated CHK1 (p-CHK1) levels upon induction of replication stress. [5][9][10]* DNA Damage and Apoptosis: Effective ATR inhibition leads to the collapse of stalled replication forks, creating DSBs. These breaks are marked by the phosphorylation of histone H2AX (to form γH2AX). An increase in γH2AX foci serves as a key pharmacodynamic biomarker for ATR inhibitor activity. [11][12]Subsequently, this irreparable DNA damage should trigger apoptosis, which can be measured by assays like Annexin-V staining. [11]* Synthetic Lethality and Anti-proliferative Activity: The anti-tumor activity of these compounds was evaluated across a panel of cancer cell lines. As hypothesized, ATM-deficient cell lines (e.g., LoVo, SW620) showed significantly higher sensitivity to compounds like 48f, confirming the synthetic lethal relationship. [5]

In Vivo Pharmacokinetics and Efficacy

Promising compounds were advanced into animal models to evaluate their pharmacokinetic (PK) properties and anti-tumor efficacy.

  • Pharmacokinetics: Compound 48f, for example, demonstrated a favorable PK profile in rats, with an oral bioavailability of 30.0%. [5]This indicates that the compound is well-absorbed and stable enough to reach effective concentrations in the bloodstream after oral dosing, a critical feature for patient convenience.

  • Efficacy: In mouse xenograft models using ATM-deficient tumors, lead compounds demonstrated significant tumor growth inhibition as a monotherapy. [13]Furthermore, in combination studies, these ATR inhibitors showed synergistic activity with DNA-damaging agents like cisplatin and PARP inhibitors, leading to tumor regression in models that were resistant to single-agent therapy. [5]

    Parameter Value (Compound 48f) Significance
    ATR IC50 0.0030 µM High on-target potency
    LoVo Cell IC50 (ATM-deficient) 0.040 µM Potent cellular activity in a synthetic lethal context
    Oral Bioavailability (Rat) 30.0% Suitable for oral administration
    Permeability (Papp A to B) 8.23 x 10⁻⁶ cm/s High cell permeability

    (Data from selected lead compound 48f) [5]

Section 4: Clinical Landscape and Future Directions

While the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives represent a promising new class, they are part of a broader landscape of ATR inhibitors in clinical development. Several ATR inhibitors, such as berzosertib (M6620/VX-970) , gartisertib (M4344/VX-803) , and lartesertib (ART0380) , have advanced into Phase 1 and 2 clinical trials. [4][8][14][15] Clinical studies have validated the preclinical findings, showing that ATR inhibitors are generally well-tolerated, with manageable on-target toxicities like anemia. [14][16]Importantly, they have demonstrated clinical activity, both as monotherapy in patients with tumors harboring DDR defects (like ATM loss) and in combination with chemotherapy. [4][14]For example, a patient with metastatic colorectal cancer with ATM loss achieved a complete response to berzosertib monotherapy. [14] The development of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class provides a new chemical scaffold with potentially differentiated properties. Future work will focus on advancing the most promising lead compounds from this series into IND-enabling studies and ultimately, clinical trials, with a strong focus on biomarker-driven patient selection to maximize their therapeutic potential.

Section 5: Key Experimental Protocols

Protocol: ATR Kinase Inhibition Assay (Biochemical)

This protocol describes a standard in vitro kinase assay to determine the IC50 value of a test compound against the ATR enzyme.

  • Reagents: Recombinant human ATR/ATRIP complex, GST-p53 substrate, ATP (with ³²P-ATP spike), kinase reaction buffer, test compounds (serially diluted), stop solution (e.g., phosphoric acid).

  • Procedure:

    • Add kinase reaction buffer to a 96-well plate.

    • Add serially diluted test compounds to the wells.

    • Add the GST-p53 substrate to all wells.

    • Initiate the reaction by adding the ATR/ATRIP enzyme complex.

    • Incubate for 30-60 minutes at 30°C.

    • Start the phosphorylation reaction by adding the ATP/³²P-ATP mix. Incubate for 1-2 hours.

    • Stop the reaction by adding the stop solution.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated ³²P-ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Western Blot for Cellular p-CHK1 Inhibition

This protocol is used to confirm target engagement in a cellular context.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., LoVo) and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the ATR inhibitor for 1 hour.

    • Induce replication stress by adding a DNA-damaging agent (e.g., hydroxyurea or UV radiation).

    • Incubate for an additional 2-4 hours.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • SDS-PAGE and Transfer:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against phospho-CHK1 (Ser345).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total CHK1 and a loading control (e.g., β-actin) to ensure equal loading.

Protocol: Immunofluorescence for γH2AX Foci

This protocol visualizes DNA damage in cells following treatment.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat cells with the ATR inhibitor, alone or in combination with a DNA-damaging agent, for 24 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Staining:

    • Block with 1% BSA in PBST.

    • Incubate with a primary antibody against γH2AX.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using imaging software. An increase in foci indicates an accumulation of DNA double-strand breaks. [11]

References
  • The Development of ATR Inhibitors in Cancer Therapy - Millennium Medical Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer - MDPI. [Link]

  • Discovery of 5,7-Dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - ResearchGate. [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - ResearchGate. [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC - NIH. [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[4][9][11]riazole derivatives as necroptosis inhibitors - PMC - PubMed Central. [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed. [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[4][9][11]riazole derivatives as necroptosis inhibitors - RSC Publishing. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. [Link]

  • Discovery of novel 7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as ATR inhibitors based on structure-based drug design - PubMed. [Link]

  • A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - NIH. [Link]

  • DNA Damage Sensing by the ATM and ATR Kinases - PMC - PubMed Central - NIH. [Link]

  • alnodesertib (ATR inhibitor) - Artios Pharma. [Link]

  • Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PubMed. [Link]

  • Cell viability assay to evaluate the combination of an ATR inhibitor... - ResearchGate. [Link]

  • ATR Kinase Is a Crucial Player Mediating the DNA Damage Response in Trypanosoma brucei - Frontiers. [Link]

  • Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - ASCO Publications. [Link]

  • Development of pharmacodynamic biomarkers for ATR inhibitors - PMC - NIH. [Link]

  • Discovery of ART0380, a Potent and Selective ATR Kinase Inhibitor Undergoing Phase 2 Clinical Studies for the Treatment of Advanced or Metastatic Solid Cancers - PubMed. [Link]

  • Activation of ATR-related protein kinase upon DNA damage recognition - PMC - NIH. [Link]

  • Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - NIH. [Link]

  • ATM and ATR signaling at a glance | Journal of Cell Science | The Company of Biologists. [Link]

  • A Study of ART0380 for the Treatment of Advanced or Metastatic Solid Tumors - ClinicalTrials.gov. [Link]

  • FOR DESIGNING CLINICAL TRIALS USING VX-970 (NSC 780162). [Link]

  • Pathway for the Development of ATR Inhibitors in Pediatric Malignancies: An ACCELERATE Multistakeholder Analysis - University Medical Center Utrecht. [Link]

  • ATR Inhibitors VE-821 and VX-970 Sensitize Cancer Cells to Topoisomerase I Inhibitors by Disabling DNA Replication Initiation and Fork Elongation Responses - PubMed. [Link]

  • p53 - Wikipedia. [Link]

  • First results from the phase I trial of the ATR inhibitor, ART0380, in advanced solid tumors - Artios Pharma. [Link]

  • VX-803 (M4344)|ATM/ATR inhibitor & Chk inhibitor|DC Chemicals. [Link]

  • Pathway for the Development of ATR Inhibitors in Pediatric Malignancies: An ACCELERATE Multistakeholder Analysis. - DKFZ. [Link]

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Methodological & Application

Experimental protocol for kinase inhibition assay using 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Characterization of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as a Kinase Inhibitor

Introduction: The Pursuit of Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a cornerstone of cellular signaling and, consequently, a major frontier in drug discovery. Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders[1]. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors[2][3]. Specifically, derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core have been identified as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator in the DNA Damage Response (DDR) pathway[4][5].

This application note provides a comprehensive, field-proven protocol for the biochemical characterization of novel compounds based on this scaffold, using 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as a representative molecule and ATR kinase as the target. We move beyond a simple procedural list to explain the causality behind experimental choices, ensuring a self-validating system for generating robust and comparable data. The protocol is centered around a luminescence-based ATP depletion assay, a highly sensitive and scalable method suitable for high-throughput screening (HTS) and detailed kinetic analysis[6][7].

Assay Principle: Quantifying Kinase Activity through ADP Production

The protocol employs the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction. The assay is performed in two steps:

  • Kinase Reaction: The kinase (e.g., ATR) catalyzes the transfer of a phosphate group from ATP to a specific substrate. The amount of ADP produced is directly proportional to the kinase activity.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Subsequently, a detection reagent converts the generated ADP back into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal.

Therefore, a high luminescence signal corresponds to high kinase activity. In an inhibition assay, a potent inhibitor will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescence signal[6]. This inverse relationship provides a robust method for quantifying inhibitor potency.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase ATR Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP_detect ADP ADP->ADP_detect Quantified Inhibitor Inhibitor (Pyrrolopyrimidine) Inhibitor->Kinase Blocks ATP Binding Site ATP_detect ATP ADP_detect->ATP_detect Detection Reagent Light Luminescent Signal ATP_detect->Light Luciferase

Caption: Principle of the ADP-Glo™ Kinase Assay.

PART 1: Foundational Assay Validation & Optimization

Scientific integrity demands that an inhibitor's potency is not measured under arbitrary conditions. The following steps are mandatory to establish a robust assay window and ensure that the generated data, such as an IC₅₀ value, is meaningful and comparable across different experiments and labs.

Compound Handling and Solubility

Pyrrolopyrimidine derivatives often exhibit poor aqueous solubility[8].

  • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in 100% dimethyl sulfoxide (DMSO)[9]. Store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Subsequent dilutions should be made in assay buffer, ensuring the final DMSO concentration in the reaction well is consistent across all conditions and does not exceed 1% (v/v), as higher concentrations can inhibit kinase activity.

Enzyme Titration: Defining the Initial Velocity Window

To accurately measure inhibition, the kinase reaction must be performed under initial velocity conditions, where less than 10-20% of the substrate has been consumed[10]. This ensures the reaction rate is linear and proportional to the enzyme concentration.

  • Protocol:

    • Prepare a serial dilution of the ATR kinase in kinase assay buffer.

    • Initiate the reaction by adding a fixed, saturating concentration of substrate and ATP (e.g., 100 µM).

    • Incubate for a fixed time (e.g., 30-60 minutes) at the desired temperature (e.g., 30°C).

    • Stop the reaction and measure ADP production using the detection reagents.

    • Plot the luminescence signal versus the kinase concentration. Select an enzyme concentration from the linear portion of the curve that yields a robust signal-to-background ratio for subsequent experiments.

ATR Kinase (nM) Luminescence (RLU) Linearity
01,500Background
115,000Linear
232,000Linear
4 65,000 Linear (Optimal)
890,000Plateauing
1695,000Plateau
Table 1: Example enzyme titration data. A concentration of 4 nM is chosen as it provides a strong signal within the linear range.
ATP Kₘ Determination: The Key to Comparability

The majority of kinase inhibitors are ATP-competitive[11]. Therefore, the apparent potency (IC₅₀) of an inhibitor is highly dependent on the ATP concentration in the assay. To determine a compound's intrinsic binding affinity (the inhibition constant, Kᵢ), the Michaelis-Menten constant (Kₘ) of the kinase for ATP must first be determined[10].

  • Protocol:

    • Use the optimized enzyme concentration determined in Part 1.2.

    • Set up a series of reactions with varying concentrations of ATP (e.g., from 0.1 µM to 500 µM).

    • Keep the substrate concentration fixed and saturating.

    • Incubate for a time that ensures the reaction remains in the initial velocity phase.

    • Measure the rate of reaction (proportional to RLU) at each ATP concentration.

    • Plot reaction velocity versus ATP concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ(ATP).

PART 2: Step-by-Step Protocol for IC₅₀ Determination

With the optimized assay conditions established, the potency of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can be determined. The following protocol is designed for a 384-well plate format.

G start Start: Prepare Reagents prep_inhibitor 1. Prepare Inhibitor Serial Dilution in Assay Buffer + DMSO start->prep_inhibitor prep_enzyme 3. Prepare 2X Enzyme Solution (e.g., 8 nM ATR) start->prep_enzyme prep_substrate 6. Prepare 4X Substrate/ATP Mix (ATP at 2x Kₘ) start->prep_substrate add_inhibitor 2. Add 5 µL of Inhibitor Dilution to Plate prep_inhibitor->add_inhibitor add_enzyme 4. Add 10 µL of 2X Enzyme to Wells prep_enzyme->add_enzyme pre_incubate 5. Pre-incubate Plate (e.g., 15 min at RT) add_enzyme->pre_incubate add_substrate 7. Add 5 µL of 4X Substrate/ATP Mix (Total Volume = 20 µL) pre_incubate->add_substrate prep_substrate->add_substrate incubate 8. Incubate at 30°C (e.g., 45 min) add_substrate->incubate add_stop 9. Add 20 µL ADP-Glo™ Reagent I (Stop & ATP Depletion) incubate->add_stop incubate_stop 10. Incubate at RT (40 min) add_stop->incubate_stop add_detect 11. Add 40 µL ADP-Glo™ Reagent II (ADP Detection) incubate_stop->add_detect incubate_detect 12. Incubate at RT (30 min) add_detect->incubate_detect read 13. Read Luminescence incubate_detect->read analyze 14. Analyze Data: Calculate IC₅₀ & Kᵢ read->analyze

Caption: Workflow for IC₅₀ determination of a kinase inhibitor.

Materials and Reagents
  • Enzyme: Recombinant human ATR kinase.

  • Substrate: Appropriate peptide substrate for ATR.

  • Inhibitor: 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Reagents: ATP, DMSO, Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Consumables: White, opaque 384-well assay plates (low-volume).

  • Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, luminescence-capable plate reader.

Protocol Steps
  • Inhibitor Preparation: Prepare an 11-point, 3-fold serial dilution of the inhibitor stock in assay buffer. Ensure the DMSO concentration is constant in all wells. Include a "no inhibitor" control (0% inhibition, vehicle only) and a "no enzyme" control (100% inhibition, background).

  • Plate Setup: Add 5 µL of each inhibitor dilution to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Prepare a 2X working solution of ATR kinase at the pre-determined optimal concentration (from Part 1.2). Add 10 µL of this solution to each well (except the "no enzyme" background controls, which receive 10 µL of assay buffer).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts, which is important for identifying slow-binding inhibitors[12].

  • Reaction Initiation: Prepare a 4X solution of substrate and ATP. The ATP concentration should be set equal to its Kₘ value determined in Part 1.3 to facilitate accurate Kᵢ calculation[10]. Add 5 µL of this mix to all wells to start the reaction. The final reaction volume is 20 µL.

  • Kinase Reaction Incubation: Mix the plate and incubate at 30°C for the pre-determined time (e.g., 45 minutes).

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete unused ATP. Incubate at room temperature for 40 minutes.

  • Signal Development: Add 40 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and generates the luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

PART 3: Data Analysis and Interpretation

  • Normalization:

    • Subtract the average background signal ("no enzyme" control) from all other data points.

    • Normalize the data as a percentage of inhibition relative to the "no inhibitor" control (0% inhibition).

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

  • IC₅₀ Calculation:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation (non-linear regression) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%[13].

  • Kᵢ Calculation:

    • For ATP-competitive inhibitors, the IC₅₀ value is dependent on the ATP concentration used. To find the intrinsic inhibition constant (Kᵢ), which is independent of assay conditions, use the Cheng-Prusoff equation[10]: Kᵢ = IC₅₀ / (1 + ([ATP] / Kₘ(ATP)))

    • This calculation is essential for comparing the potency of different compounds or the same compound against different kinases, providing a true measure of its affinity for the enzyme's active site[10].

Control Type Purpose Composition
Vehicle Control (0% Inhibition) Defines maximum kinase activityKinase + Substrate/ATP + DMSO (no inhibitor)
Background Control (100% Inhibition) Defines baseline signalAssay Buffer + Substrate/ATP + DMSO (no kinase)
Positive Control Inhibitor Validates assay performanceKinase + Substrate/ATP + Known ATR Inhibitor
Table 2: Essential controls for a robust kinase inhibition assay.

Conclusion and Further Steps

This application note details a rigorous, validated protocol for characterizing 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as a kinase inhibitor. By incorporating essential optimization steps like enzyme titration and ATP Kₘ determination, this guide ensures the generation of high-quality, comparable data (IC₅₀ and Kᵢ values). Following this biochemical characterization, subsequent steps in drug development would include assessing the compound's selectivity by screening it against a broad panel of other kinases and validating its mechanism of action in cell-based assays that measure the phosphorylation of downstream ATR targets[4][13]. This systematic approach provides a solid foundation for advancing promising kinase inhibitor candidates from initial discovery to preclinical development.

References

  • Benchchem. (n.d.). 2,4-dichloro-5-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Jooss, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4939. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 61, 128651. Retrieved from [Link]

  • Gevorgyan, A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1-18. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • PubChem. (n.d.). 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • LookChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • MDPI. (2020). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Retrieved from [Link]

  • Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4597-4615. Retrieved from [Link]

  • Engel, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Scott, J. D., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1773-1780. Retrieved from [Link]

  • Gangjee, A., et al. (2010). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 53(1), 384-394. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. Retrieved from [Link]

Sources

In vivo animal models for testing 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: In Vivo Animal Models for Efficacy Testing of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives as ATR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a promising framework for the development of potent small molecule inhibitors targeting key cellular signaling pathways. Notably, derivatives of this class have been identified as powerful inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2] ATR inhibition represents a strategic therapeutic approach in oncology, particularly for tumors with existing DDR defects or in combination with DNA-damaging agents. This guide provides a comprehensive framework for the in vivo preclinical evaluation of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its analogues. We delve into the rationale for model selection, provide detailed protocols for efficacy and tolerability studies, and discuss critical endpoint analyses to validate target engagement and therapeutic effect.

Scientific Foundation: Targeting the ATR Kinase Pathway

ATR kinase is a master regulator that senses replication stress and single-stranded DNA breaks, initiating a signaling cascade to arrest the cell cycle and facilitate DNA repair.[2] Many cancers exhibit deficiencies in other DDR pathways (e.g., ATM mutations), making them highly dependent on ATR for survival. Inhibiting ATR in such contexts can induce synthetic lethality, leading to selective cancer cell death. This biological principle is the cornerstone for designing robust in vivo efficacy studies.

The primary mechanism of action for an ATR inhibitor is the disruption of the G2/M cell cycle checkpoint, preventing cells with damaged DNA from arresting their division, ultimately leading to mitotic catastrophe and apoptosis. Verifying this mechanism in vivo is crucial for validating the compound's therapeutic potential.

ATR_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response DNA_Damage ssDNA Breaks ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (pCHK1) CellCycleArrest G2/M Checkpoint Activation & Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CellCycleArrest->DNARepair Inhibitor Pyrrolo[3,4-d]pyrimidine (ATR Inhibitor) Inhibitor->ATR inhibits

Figure 1: Simplified ATR Signaling Pathway and Point of Inhibition.

Strategic Selection of In Vivo Models

The choice of animal model is paramount and directly influences the clinical translatability of the findings. No single model is perfect; therefore, the selection must be hypothesis-driven, aligning with the compound's mechanism of action. For an ATR inhibitor, models should ideally feature tumors with known DDR deficiencies or be used in combination therapy studies.

Model TypeRationale & Use CaseAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Initial efficacy screening and dose validation. Ideal for cell lines with known genetic backgrounds (e.g., ATM-deficient) or for combination studies with chemotherapy/radiation.- High reproducibility- Rapid tumor growth- Cost-effective- Well-characterized cell lines- Lacks tumor heterogeneity- Poorly recapitulates human tumor microenvironment (TME)[3]- Requires immunodeficient hosts
Orthotopic Models To evaluate efficacy in a clinically relevant TME, which influences drug distribution, tumor-stroma interactions, and metastatic potential.[4]- Organ-specific TME[5][6]- Allows for spontaneous metastasis- More predictive of clinical outcomes than subcutaneous models- Technically demanding (requires surgery)- Difficult to monitor tumor size without imaging- Higher cost and variability[4]
Patient-Derived Xenograft (PDX) Gold standard for preclinical efficacy, especially for predicting response in specific patient populations. Models are developed directly from patient tumors.- Preserves original tumor architecture and heterogeneity[7][8]- High predictive value for clinical response- Can model therapy resistance- Expensive and time-consuming to establish- High variability between models- Requires highly immunodeficient hosts

Foundational In Vivo Studies: A Prerequisite for Efficacy

Before embarking on large-scale efficacy trials, it is essential to establish the compound's pharmacokinetic (PK) and safety profile. These preliminary studies inform dose selection and scheduling, preventing costly failures in later stages.

Preclinical_Workflow Start Test Compound: 2-Chloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine Derivative PK Pharmacokinetic (PK) Studies (Single Dose in Rodents) Start->PK Assess ADME Tolerability Dose Range-Finding & Tolerability Studies (MTD) PK->Tolerability Inform Dosing Efficacy Efficacy Model Selection Tolerability->Efficacy Define Safe Doses CDX CDX Model (Subcutaneous) Efficacy->CDX Initial Screen Orthotopic Orthotopic Model Efficacy->Orthotopic TME Context PDX PDX Model Efficacy->PDX Clinical Prediction Analysis Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Survival - Pharmacodynamics (PD) - Toxicity Assessment CDX->Analysis Orthotopic->Analysis PDX->Analysis Decision Go/No-Go Decision for Further Development Analysis->Decision

Figure 2: Integrated Workflow for In Vivo Preclinical Evaluation.
Pharmacokinetic (PK) Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound is critical.[9][10]

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single dose via the intended clinical route (e.g., oral, intravenous).[11]

  • Animal Model: Typically performed in healthy mice or rats.

  • Protocol Outline:

    • Administer a single dose of the compound.

    • Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and analyze compound concentration using LC-MS/MS.

    • Calculate PK parameters using appropriate software.

Maximum Tolerated Dose (MTD) / Tolerability Studies
  • Objective: To identify the highest dose that can be administered repeatedly without causing life-threatening toxicity.[12] This informs the dose levels for efficacy studies.

  • Animal Model: Use the same strain of mice that will be used for efficacy studies (e.g., NOD-SCID, Nude).

  • Protocol Outline:

    • Select 3-4 dose levels based on PK data and in vitro cytotoxicity.

    • Administer the compound daily for 5-14 days.

    • Monitor animals daily for clinical signs of toxicity (e.g., hunched posture, ruffled fur, lethargy).

    • Record body weight daily or every other day. A sustained body weight loss of >15-20% is a common toxicity endpoint.

    • The MTD is defined as the highest dose that meets the predefined criteria for tolerability.

Detailed Protocols: Tumor Efficacy Studies

All animal procedures must be conducted in accordance with institutional guidelines (IACUC) and regulations.[13] Studies intended for regulatory submission should adhere to Good Laboratory Practice (GLP) standards.[14]

Protocol 4.1: Subcutaneous Cell Line-Derived Xenograft (CDX) Efficacy Study

This model serves as the workhorse for initial in vivo proof-of-concept.

Materials:

  • Animals: 6-8 week old female immunodeficient mice (e.g., NU/J, NOD-SCID).

  • Cells: Human cancer cell line with known sensitivity to DDR inhibition (e.g., ATM-deficient colorectal cancer line HCT116, or ovarian cancer line A2780 for combination studies).

  • Reagents: Matrigel® Basement Membrane Matrix, sterile PBS, cell culture media, test compound, vehicle.

  • Equipment: Calipers, sterile syringes, animal scale, appropriate caging.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells to ~80% confluency. Ensure they are in the logarithmic growth phase.[15]

    • Harvest cells using trypsin, wash with PBS, and perform a cell count.

    • Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel® at a final concentration of 20-50 x 10⁶ cells/mL.[16][17] Keep on ice to prevent the Matrigel from solidifying.

  • Tumor Implantation:

    • Anesthetize the mouse. Shave and sterilize the right flank.

    • Using a 27G needle, inject 100-200 µL of the cell suspension (typically 2-10 x 10⁶ cells) subcutaneously.[15]

  • Monitoring and Randomization:

    • Allow tumors to establish. Begin measuring tumors with calipers 2-3 times per week once they are palpable.

    • Tumor volume is calculated using the formula: Volume = (Length x Width²)/2 .

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Compound Dose 1, Compound Dose 2, Positive Control). Ensure the average tumor volume is similar across all groups.

  • Drug Administration:

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water for oral gavage).

    • Administer the compound and vehicle according to the planned schedule (e.g., once daily, 5 days/week) and route (e.g., oral gavage, intraperitoneal injection).[18][19] Dose volume should be appropriate for the animal's weight (e.g., 10 mL/kg for mice).

  • Endpoint Analysis:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the vehicle control group.

    • Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³), become ulcerated, or if body weight loss exceeds 20%.

Protocol 4.2: Orthotopic Ovarian Cancer Model

This model provides a more clinically relevant microenvironment to assess efficacy.[4][20]

Materials:

  • Cells: Luciferase-tagged human ovarian cancer cell line (e.g., SKOV3-luc).

  • Animals: 6-8 week old female NOD-SCID mice.

  • Equipment: Surgical microscope, isoflurane anesthesia machine, bioluminescence imaging system (e.g., IVIS), surgical tools.

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize the mouse and place it in a prone position.

    • Make a small incision in the skin and muscle wall on the left flank to expose the ovary.

    • Using a Hamilton syringe, inject 1-2 x 10⁶ cells in ~10 µL of PBS directly into the ovarian bursa.

    • Suture the muscle and skin layers and provide post-operative analgesia.

  • Tumor Growth Monitoring:

    • Beginning 7-10 days post-implantation, monitor tumor growth weekly via bioluminescence imaging.

    • Anesthetize mice and administer D-luciferin substrate via IP injection.

    • Image mice and quantify the bioluminescent signal (photon flux) from the tumor region.

  • Treatment and Endpoints:

    • Once a consistent bioluminescent signal is detected, randomize mice into treatment groups.

    • Administer the compound as described in Protocol 4.1.

    • The primary endpoint is typically Overall Survival . Monitor mice for signs of distress or ascites formation.

    • Secondary endpoints include the change in bioluminescent signal over time and assessment of metastasis at necropsy.

Data Interpretation and Reporting

A robust study requires comprehensive analysis of both efficacy and safety.

ParameterMeasurementInterpretation
Efficacy Tumor Growth Inhibition (TGI) or Tumor RegressionA high TGI value indicates a potent anti-tumor effect. Regression (negative TGI) is a very strong signal.
Overall Survival (Kaplan-Meier Analysis)A statistically significant increase in median survival is a key indicator of clinical potential.
Pharmacodynamics (PD) Phosphorylation of CHK1 (pCHK1) in tumor tissueCollection of tumors post-treatment for Western blot or IHC analysis can confirm that the compound is hitting its ATR target in vivo.
Toxicity Body Weight ChangeSustained weight loss >15% suggests significant toxicity at the tested dose.
Clinical ObservationsNote any adverse effects (e.g., lethargy, diarrhea, ruffled fur) to build a complete safety profile.
Clinical Pathology & HistopathologyAt study termination, blood can be collected for CBC/chemistry and organs can be examined for gross and microscopic changes.[21][22]

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Application Notes and Protocols for the Design and Synthesis of Novel Pyrrolo[3,4-d]pyrimidine Derivatives for Specific Kinase Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[3,4-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

The pyrrolo[3,4-d]pyrimidine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structure is bioisosteric to the purine core of adenosine triphosphate (ATP), the ubiquitous phosphate donor in kinase-catalyzed reactions. This inherent structural mimicry allows pyrrolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of a wide range of kinases. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency and selectivity towards specific kinase targets.

This guide provides a comprehensive overview of the design principles, a detailed synthetic protocol for a representative 4-amino-pyrrolo[3,4-d]pyrimidine derivative, and robust protocols for evaluating their inhibitory activity against two key cell cycle regulators: Cyclin-Dependent Kinase 2 (CDK2) and Aurora A Kinase.

Design Principles for Targeting CDK2 and Aurora A Kinases

The design of selective pyrrolo[3,4-d]pyrimidine inhibitors hinges on exploiting the subtle differences in the ATP-binding pockets of the target kinases. Both CDK2 and Aurora A are serine/threonine kinases crucial for cell cycle progression, yet their inhibition leads to distinct cellular phenotypes.

  • CDK2: A key driver of the G1/S phase transition, CDK2 complexes with Cyclin E and Cyclin A to phosphorylate substrates like the retinoblastoma protein (Rb), leading to the activation of transcription factors required for DNA replication. Inhibition of CDK2 leads to a G1 cell cycle arrest.

  • Aurora A Kinase: This kinase is pivotal during mitosis, particularly in centrosome maturation and separation, and the formation of the bipolar spindle. Its inhibition results in mitotic defects, such as monopolar spindles, and can trigger apoptosis.

Structure-activity relationship (SAR) studies have revealed key pharmacophoric features for potent and selective inhibition:

  • The Pyrrolo[3,4-d]pyrimidine Core: This forms the foundational ATP-mimetic scaffold, establishing crucial hydrogen bonds with the kinase hinge region.

  • Substitution at the 4-position: Typically an amino group, this position can be further substituted with various aryl or alkyl groups to enhance interactions within the hydrophobic regions of the ATP-binding pocket. The nature of this substituent is a primary determinant of selectivity.

  • Modifications at the Pyrrole Nitrogen: Alkylation or arylation at this position can modulate solubility and pharmacokinetic properties, as well as introduce additional interactions with the solvent-exposed region of the kinase.

  • Substitution at the 2-position: This position offers another avenue for introducing diversity and can influence both potency and selectivity by interacting with the ribose-binding pocket.

Experimental Protocols

Part 1: Synthesis of a Novel 4-Amino-Pyrrolo[3,4-d]pyrimidine Derivative

This protocol details a representative synthesis of a 4-substituted amino-pyrrolo[3,4-d]pyrimidine derivative, a common structural motif in potent kinase inhibitors. The synthesis begins with the construction of the core pyrrolo[3,4-d]pyrimidine ring system, followed by the introduction of the desired amino substituent at the C4 position.

Workflow for the Synthesis of a 4-Amino-Pyrrolo[3,4-d]pyrimidine Derivative

G cluster_0 Core Scaffold Synthesis cluster_1 Diversification cluster_2 Purification & Characterization A Starting Materials (e.g., Substituted Pyrrole) B Cyclization Reaction (e.g., with formamide) A->B C Chlorination (e.g., with POCl3) B->C D 4-Chloro-pyrrolo[3,4-d]pyrimidine C->D E Nucleophilic Aromatic Substitution (with desired amine) D->E F Target Molecule (4-Amino-pyrrolo[3,4-d]pyrimidine derivative) E->F G Purification (e.g., Column Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H

Caption: General synthetic workflow for 4-amino-pyrrolo[3,4-d]pyrimidine derivatives.

Detailed Synthetic Protocol:

Step 1: Synthesis of 4-Chloro-6-methyl-5,7-dihydro-pyrrolo[3,4-d]pyrimidine

  • Reaction Setup: To a solution of 3-amino-4-cyanopyrrole (1.0 eq) in formamide (10 vol), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to 150 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate 4-hydroxy-pyrrolo[3,4-d]pyrimidine.

  • Chlorination: Suspend the crude 4-hydroxy-pyrrolo[3,4-d]pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 5 vol). Add N,N-dimethylaniline (0.2 eq) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 4 hours.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM, 3 x 20 vol). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-chloro-pyrrolo[3,4-d]pyrimidine as a solid.

Step 2: Synthesis of N-(substituted)-6-methyl-5,7-dihydro-pyrrolo[3,4-d]pyrimidin-4-amine

  • Reaction Setup: In a sealed tube, dissolve 4-chloro-pyrrolo[3,4-d]pyrimidine (1.0 eq) and the desired amine (e.g., 4-fluoroaniline, 1.2 eq) in isopropanol (10 vol). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Heat the mixture to 120 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in DCM) to yield the final 4-amino-pyrrolo[3,4-d]pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Kinase Inhibition Assays

The following protocols describe luminescence-based assays to determine the in vitro inhibitory activity (IC₅₀) of the synthesized compounds against CDK2/Cyclin A2 and Aurora A kinases. These assays measure the amount of ATP remaining after the kinase reaction.

Workflow for In Vitro Kinase Assay

G A Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Dilutions B Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor A->B C Stop Reaction & Detect ATP (e.g., Luciferase-based reagent) B->C D Measure Luminescence C->D E Data Analysis: Calculate % Inhibition and IC50 Value D->E

Caption: General workflow for a luminescence-based in vitro kinase assay.

Protocol 2.1: CDK2/Cyclin A2 Inhibition Assay

  • Reagents:

    • Recombinant human CDK2/Cyclin A2 (e.g., from MilliporeSigma or Promega)

    • Histone H1 (substrate)

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

    • Test compounds dissolved in 100% DMSO

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

    • In a 96-well white plate, add 5 µL of the test compound dilution.

    • Add 10 µL of a solution containing CDK2/Cyclin A2 and Histone H1 in kinase buffer.

    • Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at its Kₘ value for CDK2.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the kinase reaction and measure the remaining ATP by adding the reagents from the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2.2: Aurora A Kinase Inhibition Assay

  • Reagents:

    • Recombinant human Aurora A Kinase (e.g., from BPS Bioscience or Carna Biosciences)

    • Kemptide (LRRASLG) or a similar peptide substrate

    • ATP

    • Kinase buffer (as above)

    • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

    • Test compounds dissolved in 100% DMSO

  • Procedure:

    • Follow the same procedure as for the CDK2/Cyclin A2 assay, substituting Aurora A kinase and its specific peptide substrate. The final ATP concentration should be at its Kₘ value for Aurora A.

    • Incubation time and temperature may need to be optimized for Aurora A activity.

    • Data analysis is performed as described for the CDK2 assay.

Part 3: Cell-Based Assays

Cell-based assays are crucial for evaluating the effects of the synthesized compounds in a more physiologically relevant context. The following protocols describe methods to assess the impact of the inhibitors on cell cycle progression and apoptosis.

Protocol 3.1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the cell cycle phase distribution of a cell population after treatment with a CDK2 inhibitor.

  • Materials:

    • Human cancer cell line (e.g., MCF-7, HCT116)

    • Complete cell culture medium

    • Test compound

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI)/RNase staining solution

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 24-48 hours.

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

    • Resuspend the cell pellets in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the fixed cells at -20 °C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples by flow cytometry. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3.2: Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect apoptosis induced by Aurora A kinase inhibitors.

  • Materials:

    • Human cancer cell line

    • Complete cell culture medium

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

    • Flow cytometer

  • Procedure:

    • Seed and treat cells as described in the cell cycle analysis protocol.

    • Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Data Presentation and Interpretation

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory activities of a series of hypothetical pyrrolo[3,4-d]pyrimidine derivatives against CDK2 and Aurora A, illustrating key SAR trends.

CompoundR¹ (at C4-amino)R² (at pyrrole-N)CDK2 IC₅₀ (nM)Aurora A IC₅₀ (nM)Selectivity (Aurora A / CDK2)
1a PhenylH1508005.3
1b 4-FluorophenylH804505.6
1c 3-ChlorophenylH653004.6
1d 4-MethoxyphenylH250>1000>4
2a 4-FluorophenylMethyl754005.3
2b 4-FluorophenylEthyl905005.6
3a CyclohexylH500>2000>4
3b PiperidinylH800>2000>2.5

Interpretation of SAR Data:

  • Influence of R¹: Aromatic substituents at the R¹ position are generally preferred over aliphatic ones for both kinases (compare 1b vs. 3a ). Electron-withdrawing groups on the phenyl ring (e.g., fluoro, chloro) tend to enhance potency against both kinases (compare 1b , 1c vs. 1a ). A bulky electron-donating group like methoxy at the para position can be detrimental to activity (1d ).

  • Influence of R²: Small alkyl substitutions at the pyrrole nitrogen are well-tolerated and have a modest impact on potency (compare 2a , 2b vs. 1b ). This position can be used to modulate physicochemical properties.

Signaling Pathway Diagrams

CDK2 Signaling Pathway and Point of Inhibition

G Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE transcription CyclinA Cyclin A E2F->CyclinA transcription CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinA_CDK2 Cyclin A / CDK2 CyclinA->CyclinA_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CDK2->CyclinA_CDK2 S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase promotes CyclinA_CDK2->S_Phase promotes Inhibitor Pyrrolo[3,4-d]pyrimidine Inhibitor Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway leading to S-phase entry.

Aurora A Kinase Signaling Pathway and Point of Inhibition

G G2_Phase G2 Phase AuroraA Aurora A Kinase G2_Phase->AuroraA activation Centrosome_Mat Centrosome Maturation AuroraA->Centrosome_Mat promotes TPX2 TPX2 TPX2->AuroraA co-activates PLK1 PLK1 PLK1->AuroraA activates Spindle_Assembly Bipolar Spindle Assembly Centrosome_Mat->Spindle_Assembly Mitosis Proper Mitotic Progression Spindle_Assembly->Mitosis Inhibitor Pyrrolo[3,4-d]pyrimidine Inhibitor Inhibitor->AuroraA inhibits

Caption: Simplified Aurora A kinase signaling pathway in mitosis.

Conclusion

The pyrrolo[3,4-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. Through rational design based on SAR data and a robust synthetic strategy, potent and selective inhibitors of key cell cycle kinases such as CDK2 and Aurora A can be generated. The protocols outlined in this guide provide a comprehensive framework for the synthesis and biological evaluation of these compounds, from in vitro enzymatic assays to cell-based functional assays. This integrated approach is essential for the successful identification and characterization of new therapeutic candidates for the treatment of cancer and other proliferative diseases.

References

  • Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. PubMed. Available at: [Link]

  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Publishing. Available at: [Link]

  • Synthesis of Pyrrolo[3, 4-d]Pyrimidine Thiono Derivatives via Aza Wittig Reaction. ResearchGate. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. Available at: [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online. Available at: [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]

  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. PMC. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. Available at: [Link]

  • Full article: Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Taylor & Francis Online. Available at: [Link]

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. PubMed. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in Fragment-Based Drug Design for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Promise of the Pyrrolo[3,4-d]pyrimidine Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening (HTS). By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient and intelligent exploration of chemical space.[1] These fragments, though often exhibiting weak binding affinities (in the high micromolar to millimolar range), provide high-quality starting points for optimization due to their high ligand efficiency.[2][3] The journey from a weakly binding fragment to a potent, selective, and drug-like molecule is a testament to the power of structure-guided design.

Within the vast landscape of chemical fragments, privileged scaffolds—those that are known to interact with specific target families—are of particular interest. The pyrrolopyrimidine core is one such scaffold, renowned for its role in numerous kinase inhibitors.[4][5] Its structural resemblance to the adenine core of ATP allows it to effectively compete for binding at the hinge region of the kinase active site.[5] This guide focuses on a specific, strategically designed fragment: 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine . This fragment combines the kinase-binding potential of the pyrrolopyrimidine core with features optimized for FBDD. The dihydro-pyrrolo moiety imparts a degree of three-dimensional character often lacking in flat aromatic fragments, while the strategically placed chlorine atom serves as a versatile synthetic handle for future elaboration, a key consideration in the hit-to-lead process.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in FBDD campaigns targeting protein kinases. We will delve into the fragment's properties, provide detailed protocols for primary screening and validation, and outline a strategic workflow for its evolution into a potent lead compound.

Fragment Profile: 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

A successful fragment must possess physicochemical properties that make it an ideal starting point for an optimization campaign. These properties are often summarized by the "Rule of Three" (Ro3), which stipulates a molecular weight <300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors each being ≤ 3.[6][7][8][9][10][11]

Table 1: Physicochemical Properties of a Representative "Rule of Three" Compliant Fragment Library Including the Topic Fragment.

Property2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Calculated/Predicted)Typical "Rule of Three" GuidelineRationale for FBDD
Molecular FormulaC₆H₆ClN₃--
Molecular Weight~155.58 g/mol < 300 DaEnsures fragment-like simplicity and allows for significant molecular weight additions during optimization without exceeding drug-like property space.
cLogP~1.6≤ 3Balances aqueous solubility (critical for biophysical assays) with sufficient lipophilicity to form meaningful interactions with the target.
Hydrogen Bond Donors1≤ 3Limits excessive polarity and desolvation penalties, while providing a key interaction point.
Hydrogen Bond Acceptors2≤ 3Provides key interaction points (e.g., with the kinase hinge region) without being overly polar.
Rotatable Bonds0≤ 3Low conformational entropy loss upon binding, leading to higher ligand efficiency.
Polar Surface Area (PSA)~41 Ų≤ 60 ŲContributes to good cell permeability and solubility characteristics in later-stage compounds.

Note: Calculated values can vary slightly depending on the algorithm used. The values presented are representative and confirm the fragment's compliance with the Ro3.

The 2-chloro substituent is a key feature. It is a mild electron-withdrawing group that can engage in halogen bonding and, most importantly, serves as a versatile handle for chemical elaboration through reactions like Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution, allowing for systematic exploration of the surrounding chemical space.[12][13]

Proposed Synthesis of the Core Fragment

While numerous methods exist for the synthesis of pyrrolopyrimidine derivatives, a plausible and efficient route to the title compound can be adapted from established literature procedures for related scaffolds.[12][14][15]

G cluster_0 Step 1: Pyrrole Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination A Ethyl 2-cyano-4,4-diethoxybutanoate C 3-Cyano-4-ethoxypyrrolidin-2-one A->C Cyclization B Ammonia B->C D 3-Cyano-4-ethoxypyrrolidin-2-one F 4-Amino-6-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2(1H)-one D->F Condensation/ Cyclization E Formamidine acetate E->F G 4-Amino-6-ethoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2(1H)-one I 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine G->I Sandmeyer-type reaction & Chlorination H POCl₃ H->I

Figure 1: A proposed synthetic workflow for the core fragment.

FBDD Workflow: From Fragment Screening to Validated Hit

A successful FBDD campaign is a multi-step, iterative process that relies on the synergy between biophysical screening, hit validation, and structural biology.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_structure Structural Biology cluster_elaboration Hit-to-Lead Chemistry Screening Primary Screen (SPR or NMR) Fragment Library (incl. Core Fragment) Validation Orthogonal Screen (e.g., NMR if SPR was primary) Confirm binding Screening->Validation Initial Hits Affinity Affinity Determination (SPR or ITC) Determine KD Validation->Affinity Confirmed Binders Solubility Solubility & Aggregation Check (e.g., DLS) Affinity->Solubility Characterized Hits Structure Structure Determination (X-ray Crystallography or Cryo-EM) Determine Binding Mode Solubility->Structure Validated Hits Elaboration Structure-Guided Elaboration (Fragment Growing/Linking) Synthesize Analogs Structure->Elaboration Binding Pose Information Elaboration->Screening Iterative Cycles of Design & Test

Figure 2: The iterative workflow of a Fragment-Based Drug Design campaign.

Part 1: Primary Screening Protocols

The goal of primary screening is to efficiently identify fragments from a library that interact with the target protein. Due to the weak affinities involved, highly sensitive biophysical techniques are required.[2] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and powerful choices.

Protocol 1.1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index on a sensor chip surface as molecules bind and dissociate, allowing for real-time monitoring of interactions.[11] Its high throughput and sensitivity make it ideal for screening fragment libraries.[3]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The target protein (e.g., a kinase domain) is immobilized on the sensor chip. Amine coupling is a common and robust method. The goal is to achieve a surface density that avoids mass transport limitations, which can distort kinetic data.

  • Running Buffer: The buffer should be optimized for protein stability and to minimize non-specific binding. The inclusion of a small percentage of DMSO is critical to match the solvent of the fragment library, preventing false positives from bulk refractive index shifts.

  • Single Concentration Screen: For a primary screen, injecting each fragment at a single high concentration (e.g., 200 µM) is a time-efficient way to identify potential binders. Hits are identified by a significant response unit (RU) signal compared to a reference surface.

Step-by-Step Methodology:

  • Protein Preparation:

    • Dialyze the purified kinase extensively against an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

    • Ensure the protein is monomeric and free of aggregates using size-exclusion chromatography and/or dynamic light scattering (DLS).

  • Sensor Chip Immobilization (Amine Coupling):

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject the kinase (diluted in 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to achieve a target immobilization level of 5,000-10,000 RU.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk effects.

  • Fragment Library Screening:

    • Prepare the fragment library (including 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) as 10 mM stocks in 100% DMSO.

    • Dilute fragments to a final screening concentration (e.g., 200 µM) in running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% P20, 2% DMSO, pH 7.4).

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds) followed by a dissociation phase with running buffer.

    • Include buffer-only (blank) injections periodically for double referencing.

  • Data Analysis and Hit Triage:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections.

    • Identify hits as fragments that produce a stable response signal significantly above the noise level.

    • Prioritize hits based on the signal magnitude and ligand efficiency (LE), calculated as the binding energy per heavy atom.

Protocol 1.2: Primary Screening by NMR Spectroscopy

NMR-based methods detect the binding of a fragment to a large protein by observing changes in the NMR signals of the fragment itself. Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are two of the most popular techniques for FBDD.[1]

Causality Behind Experimental Choices:

  • STD-NMR: This experiment relies on the transfer of magnetic saturation from the protein to a binding ligand. Protons on the fragment that are in close proximity to the protein in the bound state will receive saturation, leading to a decrease in their signal intensity. This provides a clear "yes/no" answer for binding and can offer structural information on the binding epitope.[16][17][18]

  • WaterLOGSY: This technique observes the transfer of magnetization from bulk water to the fragment via the protein. It is highly sensitive and can help eliminate false positives arising from aggregation.

Step-by-Step Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare a stock solution of the target kinase (e.g., 10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, 150 mM NaCl, pD 7.4).

    • Prepare a stock solution of the fragment (or a mixture of non-overlapping fragments) at a concentration typically 100-fold higher than the protein (e.g., 1-2 mM).

    • The final NMR sample contains the protein and the fragment(s) in the deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H reference spectrum to confirm the presence and integrity of the fragment signals.

    • Set up the STD experiment. This involves two separate acquisitions:

      • On-resonance spectrum: A selective saturation pulse is applied at a frequency where only protein resonances absorb (e.g., -1.0 ppm).

      • Off-resonance spectrum: The same saturation pulse is applied at a frequency where no protein or fragment signals are present (e.g., 40 ppm).

    • The saturation time (typically 1-2 seconds) is a key parameter to optimize for maximizing the STD effect.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from fragments that bind to the protein. Non-binding compounds will be absent.

    • The intensity of the STD signals for different protons of the fragment can be used to map its binding epitope—protons with stronger STD effects are in closer contact with the protein surface.

Part 2: Hit Validation and Structural Characterization

A hit from a primary screen is merely a starting point. It is crucial to validate the interaction using an orthogonal biophysical method and to determine the fragment's binding mode through structural biology. This self-validating system ensures that medicinal chemistry efforts are focused on genuine, tractable hits.

Protocol 2.1: Orthogonal Validation and Affinity Measurement

If SPR was used for the primary screen, NMR is an excellent orthogonal validation method, and vice-versa. Once a hit is confirmed by two independent methods, its binding affinity (K_D) should be accurately determined.

Step-by-Step Methodology (Affinity Determination by SPR):

  • Assay Setup: Use the same immobilized protein surface as in the primary screen.

  • Dose-Response Measurement:

    • Prepare a series of dilutions of the validated hit fragment (e.g., from 1 mM down to low µM).

    • Inject each concentration over the sensor surface until the binding response reaches equilibrium (steady state).

  • Data Analysis:

    • Measure the response at equilibrium for each concentration.

    • Plot the equilibrium response against the fragment concentration and fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (K_D).

Protocol 2.2: Structural Characterization by X-ray Crystallography

Determining the high-resolution crystal structure of the fragment bound to the target kinase is the most valuable step in FBDD.[5] It provides a detailed map of the binding interactions and a clear roadmap for structure-guided optimization.[19][20]

Causality Behind Experimental Choices:

  • Crystal Soaking: This is often the most straightforward method for obtaining fragment-bound structures. Pre-grown crystals of the apo-protein are transferred to a solution containing a high concentration of the fragment, allowing it to diffuse into the active site. This avoids having to re-optimize crystallization conditions for each new complex.

Step-by-Step Methodology:

  • Apo-Protein Crystallization:

    • Screen for and optimize crystallization conditions for the target kinase domain to obtain well-diffracting apo-crystals. This is often the most challenging step.

  • Fragment Soaking:

    • Prepare a "soaking solution" consisting of the mother liquor from the crystallization drop supplemented with a high concentration of the 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine fragment (e.g., 1-10 mM, limited by solubility).

    • Carefully transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryo-protectant solution (often the soaking solution supplemented with glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps for evidence of the bound fragment in the kinase active site.

    • Model the fragment into the density, refine the structure, and validate the final model.

Part 3: Hit-to-Lead Elaboration Strategies

With a validated hit and a high-resolution crystal structure in hand, the next phase is to evolve the fragment into a potent lead compound. The goal is to increase affinity and selectivity while maintaining favorable physicochemical properties. The 2-chloro substituent on the core fragment is the primary vector for this elaboration.

Structure-Activity Relationship (SAR) through Fragment Growing

The crystal structure will reveal the orientation of the 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in the ATP-binding site. Typically, the pyrimidine nitrogen atoms will form key hydrogen bonds with the kinase hinge region. The chlorine atom will be pointing out towards a specific sub-pocket. The "fragment growing" strategy involves synthesizing analogs where the chlorine has been replaced with larger groups designed to favorably occupy this sub-pocket.

Figure 3: The process of fragment growing from the initial hit.

Table 2: Hypothetical SAR Table for Elaboration of the 2-Chloro-pyrrolo[3,4-d]pyrimidine Scaffold.

CompoundR-Group at C2Synthetic ReactionTarget Kinase Affinity (K_D)Ligand Efficiency (LE)
Core Fragment -Cl-500 µM0.35
Analog 1 4-methoxyphenylSuzuki Coupling10 µM0.32
Analog 2 3-aminophenylSuzuki Coupling5 µM0.34
Analog 3 N-methylanilineBuchwald-Hartwig0.5 µM0.36
Analog 4 3-(hydroxymethyl)phenylSuzuki Coupling1 µM0.35

Case Study Insight: Learning from ATR Inhibitors

A study on 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase provides valuable insights into the potential of this scaffold.[7] In that work, researchers identified potent inhibitors through optimization, demonstrating that substitutions on the pyrimidine ring could achieve single-digit nanomolar potency.[7] Although not an FBDD study, it validates the pyrrolo[3,4-d]pyrimidine core as a potent kinase-binding motif and highlights the importance of exploring substitutions to achieve high affinity and selectivity. This provides a strong rationale for using our 2-chloro fragment as a starting point for developing inhibitors against other kinases.

Conclusion

The 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine fragment represents a high-quality starting point for FBDD campaigns targeting the kinome. Its "Rule of Three" compliant physicochemical properties, coupled with a versatile synthetic handle, make it an ideal candidate for efficient hit discovery and rapid lead optimization. By employing a rigorous workflow of sensitive biophysical screening, orthogonal validation, and structure-guided design, research teams can leverage this fragment to unlock novel chemical space and accelerate the development of next-generation kinase inhibitors. The protocols and strategies outlined in this guide provide a robust framework for harnessing the full potential of this promising scaffold.

References

  • Crelux, a WuXi AppTec company. (2022, July 1). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. YouTube. [Link]

  • Davis, B. J., & Erlanson, D. A. (2013). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 56(15), 5945–5960. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, M. A., Al-Maqtari, T. A., ... & Al-Ghamdi, S. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(19), 6825. [Link]

  • Wang, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128651. [Link]

  • Dey, F., & Sbardella, G. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. The FEBS Journal, 288(19), 5539-5562. [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(19), 6825. [Link]

  • Borah, J. C., et al. (2023). Fragment-based drug discovery: A graphical review. Acta Pharmaceutica Sinica B. [Link]

  • Wang, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. [Link]

  • Al-Mokyna, F. H., et al. (2023). Novel Pyrrolo-Pyrimidine Derivatives Bearing Amide Functionality as Potential Anticancer Agents: Synthesis and Molecular Docking Studies. ResearchGate. [Link]

  • Erlanson, D. (2011, November 10). Pushing the Rule of 3. Practical Fragments. [Link]

  • Davis, B. J., & Erlanson, D. A. (2013). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. SciSpace. [Link]

  • Jhoti, H., et al. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now? ResearchGate. [Link]

  • Al-Suhaimi, K. M., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. RSC Advances, 12(30), 19559-19574. [Link]

  • Unknown. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • PharmaFEATURES. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Blake, J. F., et al. (2010). Discovery of pyrrolopyrimidine inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 20(19), 5607-5612. [Link]

  • BioSolveIT. (2022, December 9). Introduction into Fragment Based Drug Discovery. YouTube. [Link]

  • Hartshorn, M. J., et al. (2007). Fragment-based approaches to the discovery of kinase inhibitors. Drugs of the Future, 32(1), 35. [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Do, H. Q., et al. (2022). Comprehensive analysis of commercial fragment libraries. RSC Medicinal Chemistry, 13(2), 163-174. [Link]

  • Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. [Link]

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  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

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Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. The pyrrolo[3,4-d]pyrimidine scaffold has been identified as a promising core structure for the development of kinase inhibitors targeting critical pathways in oncology.[1] Specifically, derivatives of the related pyrrolo[2,3-d]pyrimidine and pyrrolo[3,4-d]pyrimidine cores have shown potent inhibitory activity against key regulators of cell cycle and DNA damage response (DDR), such as Ataxia Telangiectasia and Rad3-related (ATR) kinase, Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).[1][2] This guide presents a logical, field-proven framework for characterizing the biological activity and disposition of this compound, moving from in vitro target modulation to in vivo systemic exposure. The protocols herein are designed to be self-validating systems, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

The 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine molecule belongs to a class of heterocyclic compounds recognized for their diverse biological activities, particularly as kinase inhibitors.[3] The core pyrrolopyrimidine structure is a common motif in a number of therapeutic agents and natural products.[3] Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The specific compound, 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, is structurally related to known inhibitors of the ATR kinase, a master regulator of the DDR pathway.[1] ATR activation is a critical survival mechanism for cancer cells experiencing replication stress, a common consequence of oncogene activity and treatment with certain chemotherapeutics. Therefore, inhibiting ATR is a validated therapeutic strategy to selectively kill cancer cells.

This guide outlines the essential experimental workflow to:

  • Establish Pharmacodynamic Profile: Determine the compound's inhibitory potency against its putative kinase target, assess its anti-proliferative effects in cancer cell lines, and confirm target engagement within a cellular context.

  • Characterize Pharmacokinetic Properties: Develop a robust bioanalytical method for quantification and subsequently determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a preclinical animal model.

This integrated PK/PD analysis is fundamental for establishing a dose-exposure-response relationship, which is critical for guiding further preclinical development and predicting clinical efficacy.[5]

Pharmacodynamic (PD) Analysis: Characterizing Biological Activity

The primary goal of PD analysis is to quantify the biological effect of the compound on its intended target and biological system. This section details the protocols to measure its potency and cellular activity.

2.1. Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality and Rationale: To establish the compound's direct inhibitory effect on its putative kinase target (e.g., ATR), a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6] A reduction in ADP corresponds to kinase inhibition.[6] Determining the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) is a primary metric of potency.[7] It is crucial to perform this assay at an ATP concentration equal to the Km of the kinase to ensure the comparability of IC50 values.[4]

Materials:

  • Recombinant human ATR kinase

  • Substrate peptide (e.g., a known ATR substrate)

  • 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (test compound)

  • Known ATR inhibitor (positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (optimized for ATR kinase)

  • 384-well white assay plates

  • Multichannel pipette and plate reader with luminescence detection capability

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate solution to each well of a 384-well plate.

    • Add 0.5 µL of the compound dilution series to the appropriate wells. Include "vehicle control" (DMSO only) and "no enzyme" (background) wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at a final concentration equal to the Km of ATR).

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other wells.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and the positive control inhibitor as 0% activity.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2.2. Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

Causality and Rationale: Moving from a biochemical to a cellular context, it is vital to assess whether the compound's target inhibition translates into a functional anti-cancer effect, such as inhibiting cell proliferation. The MTT assay is a colorimetric method that measures cell viability based on the metabolic activity of mitochondrial reductase enzymes in living cells.[9] A decrease in metabolic activity is proportional to the number of viable cells, allowing for the calculation of a GI50 or IC50 value, which reflects the compound's cytostatic or cytotoxic potency.[10]

Materials:

  • Human cancer cell line with a known dependency on the target pathway (e.g., a cell line with high replication stress for an ATR inhibitor).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound and a relevant positive control (e.g., a clinical-stage ATR inhibitor).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well flat-bottom plates.

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]

  • Compound Treatment: Prepare a serial dilution of the test compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes to ensure complete dissolution.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium + MTT + DMSO).

    • Express the data as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression analysis to calculate the IC50 value.

2.3. Protocol 3: Cellular Target Engagement via Western Blot

Causality and Rationale: An IC50 from a proliferation assay demonstrates a cellular phenotype but does not definitively prove it is due to the inhibition of the intended target. Western blotting can provide this crucial link by measuring the phosphorylation status of a known downstream substrate of the target kinase.[12] For an ATR inhibitor, a relevant biomarker is the phosphorylation of its substrate, Checkpoint Kinase 1 (p-CHK1). A dose-dependent reduction in p-CHK1 levels upon compound treatment provides strong evidence of target engagement in cells.[1]

Materials:

  • Cancer cell line used in the proliferation assay.

  • Test compound.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., rabbit anti-p-CHK1, rabbit anti-total CHK1, mouse anti-β-actin).

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG).

  • Enhanced Chemiluminescence (ECL) detection reagent.

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Seed cells in a 6-well plate. The next day, treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).

  • Harvesting: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-CHK1) overnight at 4°C, diluted in blocking buffer.[13]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again three times with TBST. Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total CHK1 and a loading control like β-actin.

2.4. Summary of Expected Pharmacodynamic Data

The following table summarizes the key parameters to be derived from the pharmacodynamic studies.

ParameterAssayPurposeExpected Outcome Example
IC50 In Vitro Kinase AssayMeasures direct potency against the target enzymeATR Kinase IC50 = 15 nM
GI50 / IC50 Cell Proliferation (MTT)Measures cellular anti-proliferative potencyHCT116 GI50 = 150 nM
EC50 Western Blot (Target Engagement)Measures concentration for 50% target inhibition in cellsp-CHK1 EC50 = 120 nM
2.5. Visualization: Hypothetical Kinase Signaling Pathway

The following diagram illustrates a simplified signaling cascade that could be targeted by 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, assuming it is an ATR inhibitor.

G node_dna_damage DNA Replication Stress (e.g., from Chemotherapy) node_atr ATR Kinase Activation node_dna_damage->node_atr activates node_chk1 CHK1 Phosphorylation (p-CHK1) node_atr->node_chk1 phosphorylates node_cdc25 Cdc25 Phosphatase Inhibition node_chk1->node_cdc25 inhibits node_cell_cycle Cell Cycle Arrest (G2/M Checkpoint) node_cdc25->node_cell_cycle cannot dephosphorylate CDK1, leading to node_apoptosis Apoptosis / Cell Death node_cell_cycle->node_apoptosis can lead to node_inhibitor 2-Chloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine node_inhibitor->node_atr INHIBITS

Caption: Hypothetical signaling pathway of an ATR kinase inhibitor.

Pharmacokinetic (PK) Analysis: Characterizing Drug Disposition

Pharmacokinetic studies describe what the body does to a drug.[14] The goal is to quantify the concentration of the compound in biological fluids over time after administration to understand its ADME properties.[5]

3.1. Protocol 4: Bioanalytical Method Development and Validation (LC-MS/MS)

Causality and Rationale: A sensitive, selective, and reproducible bioanalytical method is the cornerstone of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high specificity and sensitivity.[15] The method must be validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure the reliability of the PK data.[16] Validation demonstrates the method's accuracy, precision, selectivity, and stability under various conditions.[17]

Key Steps for Method Development & Validation:

  • Tuning and Optimization: Infuse a standard solution of the test compound into the mass spectrometer to optimize MS parameters (e.g., parent ion, product ions, collision energy). This is done in Multiple Reaction Monitoring (MRM) mode for maximum selectivity.

  • Chromatography Development: Develop an HPLC or UPLC method to achieve good peak shape and separation from matrix components. A C18 column is often a good starting point.

  • Sample Preparation: Develop a robust method to extract the compound from plasma. Options include protein precipitation (fastest), liquid-liquid extraction, or solid-phase extraction (cleanest). An internal standard (ideally a stable isotope-labeled version of the compound) must be used to correct for variability.

  • Full Validation (per FDA M10 Guidance):

    • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the detection of the analyte or internal standard.[17]

    • Calibration Curve: Prepare a calibration curve by spiking known concentrations of the compound into blank plasma. The curve should have at least 6-8 non-zero points and be fitted with an appropriate regression model (e.g., linear, weighted 1/x²).

    • Accuracy and Precision: Analyze Quality Control (QC) samples at multiple concentration levels (Low, Mid, High, and at the Lower Limit of Quantification - LLOQ) in replicate on multiple days. Acceptance criteria are typically ±15% deviation from nominal for accuracy and ≤15% coefficient of variation (CV) for precision (±20% and ≤20% at the LLOQ).[18]

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix from multiple sources.

    • Stability: Assess the stability of the analyte in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.

3.2. Protocol 5: In Vivo Pharmacokinetic Study in Mice

Causality and Rationale: An in vivo study is required to understand how the compound is absorbed and cleared in a living system.[5] Using both intravenous (IV) and oral (PO) administration allows for the determination of key PK parameters, including clearance, volume of distribution, half-life, and absolute oral bioavailability (F%). A crossover study design, where each animal receives both formulations on different days, can help reduce inter-animal variability.[19]

Materials:

  • Male Balb/c mice (or other appropriate strain), 8-10 weeks old.

  • Test compound formulated for IV (e.g., in saline/DMSO/Tween 80) and PO (e.g., in 0.5% methylcellulose) administration.

  • Dosing syringes and gavage needles.

  • Blood collection supplies (e.g., K2-EDTA coated microcentrifuge tubes, capillaries).

  • Centrifuge.

  • Validated LC-MS/MS method.

Step-by-Step Methodology:

  • Acclimation and Dosing: Acclimate animals for at least 3 days. Fast mice overnight before PO dosing. Weigh animals and administer the compound at a defined dose (e.g., 2 mg/kg for IV, 10 mg/kg for PO).

  • Blood Sampling (Serial Sampling): Collect blood samples (approx. 20-30 µL) via tail vein or saphenous vein at specified time points. A typical schedule would be:

    • IV: pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately place blood samples into K2-EDTA tubes, mix, and keep on ice. Centrifuge at 4°C to separate plasma.

  • Sample Storage: Transfer the plasma supernatant to a clean, labeled tube and store at -80°C until bioanalysis.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using the validated LC-MS/MS method.

  • Data Analysis (Non-Compartmental Analysis - NCA):

    • Use software like Phoenix® WinNonlin® to perform NCA on the plasma concentration-time data.[14]

    • Calculate key PK parameters (see table below). The area under the concentration-time curve (AUC) is typically calculated using the linear trapezoidal rule.[20]

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

3.3. Summary of Expected Pharmacokinetic Parameters

The following table lists the critical PK parameters obtained from the in vivo study.

ParameterAbbreviationDescriptionRoute
Max ConcentrationCmaxThe highest observed plasma concentration.PO
Time to CmaxTmaxThe time at which Cmax is observed.PO
Area Under the CurveAUCTotal drug exposure over time.IV & PO
Half-LifeTime required for the plasma concentration to decrease by half.IV & PO
ClearanceCLThe volume of plasma cleared of the drug per unit time.IV
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.IV
Oral BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation.PO
3.4. Visualization: In Vivo Pharmacokinetic Study Workflow

This diagram outlines the major steps in conducting a preclinical PK study.

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Analytical & Reporting Phase Formulation Compound Formulation (IV and PO) Animal_Acclimation Animal Acclimation & Fasting Formulation->Animal_Acclimation Dosing Dose Administration (IV or PO, n=3-5/group) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling (Defined Timepoints) Dosing->Blood_Sampling Plasma_Processing Centrifugation to Isolate Plasma Blood_Sampling->Plasma_Processing Sample_Storage Store Plasma at -80°C Plasma_Processing->Sample_Storage Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sample_Storage->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis Reporting Calculate PK Parameters (AUC, CL, t½, F%) PK_Analysis->Reporting

Sources

Troubleshooting & Optimization

Improving solubility of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Solubility of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and Related Heterocyclic Compounds.

Welcome to the technical support center for compound solubility. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with heterocyclic compounds such as 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine during in vitro assay development. Poor aqueous solubility is a common hurdle for many promising small molecules, leading to unreliable assay results and hindering drug discovery progress.[1][2] This resource provides a structured approach to systematically diagnose and overcome these challenges, ensuring the generation of accurate and reproducible data.

I. Frequently Asked Questions (FAQs) - Quick Solutions

Here are answers to the most common initial questions regarding the solubility of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and similar compounds.

Q1: What is the first solvent I should try for my 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine compound?

A1: For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting point.[3] Many nitrogen-containing heterocyclic compounds, including close analogs like 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, exhibit good solubility in DMSO.[4] It is a powerful, polar aprotic solvent compatible with most high-throughput screening and in vitro assay formats.[3] However, always aim to prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final DMSO concentration in your assay.

Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What's happening?

A2: This is a very common phenomenon known as "DMSO shock" or aqueous precipitation. The solubility of your compound in 100% DMSO is not indicative of its solubility in an aqueous environment.[2] When the DMSO stock is diluted into the buffer, the solvent properties change dramatically, and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate. Strategies to overcome this are detailed in the troubleshooting guides below.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%, with a strong preference for 0.1% or lower to avoid solvent-induced artifacts.[5][6] Concentrations above 1% can significantly impact cell viability, proliferation, and even cytokine production, confounding your experimental results.[7][8] It is crucial to run a solvent tolerance control experiment for your specific cell line and assay duration.

Q4: Should I heat my compound or use sonication to get it into solution?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid dissolution, particularly for preparing stock solutions in DMSO. These methods increase the rate of dissolution. However, be cautious about compound stability. Prolonged exposure to heat can degrade thermally labile compounds. Always start with short durations and assess for any changes in compound integrity if possible.

Q5: What's the difference between kinetic and thermodynamic solubility, and which one do I need?

A5:

  • Kinetic Solubility measures the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous buffer. It's a rapid, high-throughput measurement relevant for early-stage discovery, reflecting the supersaturated state that can occur in assays.[9][10]

  • Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a given buffer after an extended incubation period (e.g., 24 hours).[11] It is a more accurate measure of a compound's intrinsic solubility and is critical for later-stage development and formulation.[12]

For most in vitro screening, kinetic solubility is the more practical measure, as it mimics the conditions of the assay.

II. Troubleshooting Guide: Systematic Solubility Enhancement

When basic dissolution in DMSO fails upon aqueous dilution, a more systematic approach is required. This section provides a step-by-step guide to troubleshooting and improving the aqueous solubility of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Step 1: Characterize the Problem - The Initial Solubility Assessment

Before attempting to solve the problem, it's essential to quantify it. A simple kinetic solubility assessment can provide a baseline.

Protocol 1: Rapid Kinetic Solubility Assessment by Nephelometry

Nephelometry measures the light scattered by insoluble particles in a solution, providing a quantitative measure of precipitation.[13][14]

  • Prepare Stock Solution: Create a high-concentration stock of your compound (e.g., 20 mM) in 100% DMSO.

  • Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of your DMSO stock to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume of each DMSO concentration into a corresponding well of a new plate containing your aqueous assay buffer. Ensure the final DMSO concentration is consistent and assay-relevant (e.g., 0.5%).

  • Incubate: Mix the plate and incubate at the assay temperature (e.g., room temperature or 37°C) for a relevant period (e.g., 2 hours).[15]

  • Measure: Read the plate on a nephelometer. The point at which the light scattering signal significantly increases above the baseline indicates the kinetic solubility limit.[13]

Step 2: The First Line of Defense - Optimizing Co-solvents

If your compound's kinetic solubility is below your required assay concentration, you can explore alternative or mixed co-solvent systems.

Q: My compound precipitates from DMSO. Are there other organic solvents I can use?

A: While DMSO is the most common, other water-miscible organic solvents can be tested. However, their compatibility with your assay system, especially cell-based assays, must be verified.

Co-Solvent Pros Cons Typical Final Conc. in Assay
DMSO High solubilizing power for many compounds.[3]Can cause precipitation on aqueous dilution; cytotoxic at >0.5-1%.[5][7]< 0.5%
Ethanol Less cytotoxic than DMSO for some cell lines.[16]Generally lower solubilizing power for complex heterocycles.< 1%
PEG 400 Can improve solubility and is often used in formulations.Can be viscous; potential for assay interference.< 1%
Propylene Glycol Common solvent with moderate toxicity.[16]Moderate solubilizing power.< 1%

Actionable Insight: The goal is not to replace DMSO entirely but to potentially use a mixed co-solvent system in your stock solution (e.g., 90% DMSO, 10% PEG 400). This can sometimes stabilize the compound upon aqueous dilution. Always validate solvent tolerance in your specific assay.

Step 3: Leveraging Physicochemical Properties - pH Modification

Nitrogen-containing heterocycles often have ionizable centers, meaning their charge state—and thus solubility—can be manipulated with pH.[17]

Understanding the Chemistry: The pyrrolo[3,4-d]pyrimidine core contains several nitrogen atoms that can be protonated. Based on data for the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, the predicted pKa is around 11.4.[4] This suggests the compound is a weak base. Lowering the pH of the buffer will lead to protonation, creating a cationic species that is often more water-soluble.

Experimental Workflow: pH-Dependent Solubility Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare 10 mM stock in 100% DMSO Dilute1 Dilute to final conc. (e.g., 100 µM) Prep->Dilute1 Add stock Dilute2 Dilute to final conc. (e.g., 100 µM) Prep->Dilute2 Add stock Dilute3 Dilute to final conc. (e.g., 100 µM) Prep->Dilute3 Add stock Buffer1 Assay Buffer pH 7.4 Buffer1->Dilute1 Buffer2 Assay Buffer pH 6.5 Buffer2->Dilute2 Buffer3 Assay Buffer pH 5.5 Buffer3->Dilute3 Observe Incubate 1-2 hours at RT Dilute1->Observe Dilute2->Observe Dilute3->Observe Measure Visual Inspection & Nephelometry Observe->Measure Result Identify optimal pH with no precipitation Measure->Result

Important Considerations:

  • Assay Compatibility: Ensure that altering the pH will not negatively affect your target protein's activity, antibody binding, or cell health.

  • Buffer Capacity: Use buffers with sufficient capacity to maintain the target pH after the addition of the compound stock.

Step 4: Advanced Formulation Strategies - Excipients

When co-solvents and pH are insufficient, solubility-enhancing excipients can be employed. These molecules create microenvironments that are more favorable for the compound.

1. Surfactants:

Non-ionic surfactants like Tween® 20 (Polysorbate 20) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[18]

  • Mechanism: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic exterior. Your compound partitions into the hydrophobic core, keeping it dispersed in the aqueous medium.

  • Practical Use:

    • Introduce Tween® 20 into your final assay buffer at a low concentration, typically 0.005% to 0.05% (v/v).

    • Caution: Surfactants can interfere with assays by denaturing proteins or disrupting cell membranes at higher concentrations.[19] Always run controls to test for assay interference and cytotoxicity. Tween® 20 at concentrations below 0.01% is often non-toxic to many cell lines.[19]

2. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble drugs.[17][20]

  • Mechanism: The hydrophobic compound is encapsulated within the cyclodextrin's central cavity, and the hydrophilic exterior of the complex allows it to dissolve in water.[21]

  • Practical Use:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro studies.

    • The compound can be co-lyophilized with the cyclodextrin or the cyclodextrin can be added to the assay buffer.

    • This approach can be very effective but requires careful optimization of the compound-to-cyclodextrin ratio.

Decision Tree for Solubility Enhancement

G Start Compound Precipitates in Aqueous Buffer CheckDMSO Is final DMSO conc. >0.5%? Start->CheckDMSO ReduceDMSO Decrease stock conc. to lower final DMSO CheckDMSO->ReduceDMSO Yes TestpH Screen Buffers (pH 5.5 - 7.4) CheckDMSO->TestpH No ReduceDMSO->TestpH pH_OK Soluble at lower pH? TestpH->pH_OK UseLowpH Use lowest compatible pH pH_OK->UseLowpH Yes TestExcipients Test Excipients pH_OK->TestExcipients No FinalCheck Re-test Solubility UseLowpH->FinalCheck Surfactant Add Surfactant (e.g., 0.01% Tween-20) TestExcipients->Surfactant Cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) TestExcipients->Cyclodextrin Surfactant->FinalCheck Cyclodextrin->FinalCheck

III. Gold Standard Protocol: Thermodynamic Solubility by Shake-Flask Method

For lead optimization and pre-formulation studies, determining the true thermodynamic solubility is essential. The shake-flask method is the universally recognized gold standard.[12]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of the solid compound to a series of vials containing your buffers of interest (e.g., pH 5.0, 7.4, and 9.0). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.

  • Quantification: Carefully remove an aliquot of the clear supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.

IV. References

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  • do Amaral, R. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science.

  • Jain, A., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers.

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  • Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry.

  • Dahlin, J. L., et al. (2015). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Current Protocols in Chemical Biology.

  • Liron, Z., et al. (2011). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository.

  • Chen, Y., et al. (2019). Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection. Virology Journal.

  • Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Chimia.

  • Mundada, V. P., et al. (2021). Design and Evaluation of Cyclodextrin-Based Drug Formulation. IntechOpen.

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  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology.

  • Lee, J.-H., et al. (2016). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. Biomedical Reports.

  • Di Mauro, G., et al. (2022). Tween-20 Induces the Structural Remodeling of Single Lipid Vesicles. bioRxiv.

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  • Glomme, A., & März, J. (2005). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.

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  • Tu, M., & Saddler, J. N. (2010). Effects of a non-ionic surfactant, Tween 20, on adsorption/desorption of saccharification enzymes onto/from lignocelluloses and saccharification rate. Bioresource Technology.

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  • Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.

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  • Aldawsari, M. F., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules.

  • Aleem, A. A., et al. (2011). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. The AAPS Journal.

  • PubChem. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine.

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Technical Support Center: A Guide to Mitigating Off-Target Effects of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in cell-based assays. As a member of the pyrrolopyrimidine class of compounds, this molecule and its derivatives are frequently investigated as kinase inhibitors.[1][2][3] A primary challenge in working with such compounds is ensuring that the observed cellular phenotype is a direct result of modulating the intended target, rather than a consequence of unintended off-target interactions. This guide provides a comprehensive framework for identifying, understanding, and minimizing these off-target effects to ensure the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target kinases for pyrrolopyrimidine-based compounds?

A1: The pyrrolopyrimidine scaffold is a common hinge-binding motif found in many kinase inhibitors.[4][5][6] Consequently, off-target effects frequently involve other kinases. While a specific kinome scan for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is not publicly available, studies on structurally related compounds have identified potential off-target kinase families including:

  • Cyclin-Dependent Kinases (CDKs): Several pyrrolopyrimidine derivatives have been shown to inhibit CDKs, which are key regulators of the cell cycle.[4][5]

  • Aurora Kinases: These are another family of serine/threonine kinases that play a critical role in mitosis. Inhibition of Aurora kinases has been observed with some pyrrolopyrimidine compounds.[4]

  • Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2): These non-receptor tyrosine kinases are involved in cell adhesion, migration, and proliferation.[7][8]

  • p21-Activated Kinase 4 (PAK4): This kinase is involved in a variety of cellular processes including cytoskeletal dynamics and cell survival.[9][10][11]

  • Receptor Tyrosine Kinases (RTKs): Some substituted pyrrolopyrimidines have shown activity against RTKs like FGFR4, Tie2, and TrkA.[12]

It is crucial to experimentally verify the off-target profile for the specific batch and concentration of the compound used in your experiments.

Q2: My cells are showing unexpected toxicity or a phenotype that doesn't align with inhibiting the primary target. What could be the cause?

A2: This is a classic sign of potential off-target effects. The unexpected phenotype could be due to the inhibition of one or more unintended kinases that regulate different signaling pathways. For instance, if your primary target is involved in proliferation, but you observe significant apoptosis, it's possible that an off-target kinase that regulates cell survival is being inhibited. It is also possible that the compound is affecting a non-kinase target. A systematic approach to de-risking this observation is outlined in the troubleshooting section below.

Q3: How can I proactively minimize off-target effects in my cell-based assays?

A3: A multi-pronged approach is recommended:

  • Dose-Response Analysis: Use the lowest effective concentration of the compound to elicit the desired on-target phenotype. A full dose-response curve will help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target protein. If the phenotype is reversed, it provides strong evidence for on-target activity.

  • Cell Line Selection: Use multiple cell lines to confirm your findings. Off-target effects can sometimes be cell-type specific due to differential expression of off-target proteins.

  • Control Compound: Use a structurally similar but inactive analog of your compound as a negative control. This can help to rule out effects due to the chemical scaffold itself.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section provides a systematic workflow for investigating and mitigating suspected off-target effects.

Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_interpretation Interpretation A Unexpected Phenotype Observed (e.g., excessive toxicity, altered morphology) B Step 1: Confirm On-Target Engagement (Cellular Thermal Shift Assay - CETSA) A->B Is the compound binding to the intended target in cells? C Step 2: Assess General Cellular Health (Cell Viability Assays: MTT, XTT) B->C Is the observed phenotype due to general cytotoxicity? D Step 3: Investigate Apoptotic Pathways (Caspase-3/7 Assay) C->D Is the cytotoxicity mediated by apoptosis? E Step 4: Profile Off-Target Kinases (Kinome Scan or Western Blot for key off-targets) D->E What other kinases are being inhibited? F Step 5: Data Interpretation & Next Steps E->F G On-target engagement confirmed, but toxicity observed at high concentrations. -> Optimize dose. F->G H On-target engagement not confirmed. -> Re-evaluate compound activity or hypothesis. F->H I Toxicity observed at concentrations where on-target is not engaged. -> Strong evidence for off-target effects. F->I

Caption: A stepwise workflow for troubleshooting unexpected results in cell-based assays.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound is binding to its intended target within the complex environment of a cell.[13][14][15][16][17] The principle is that a protein becomes more thermally stable when bound to a ligand.

Materials:

  • Cells of interest

  • 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris, 150 mM NaCl, 1% NP40, pH 8.5 with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with the compound at various concentrations or with DMSO for the vehicle control. Incubate for a sufficient time for the compound to enter the cells and bind to the target (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells and wash with PBS. Resuspend the cell pellet in a small volume of PBS and aliquot into PCR tubes.

  • Heating: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes.[14][16]

  • Lysis: After heating, cool the samples to room temperature for 3 minutes.[16] Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the precipitated proteins.[16]

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody specific for your target protein.

  • Data Analysis: The compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle-treated samples, indicating thermal stabilization upon binding.

Protocol 2: MTT/XTT Assay for Cell Viability

These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[18][19][20][21]

Materials:

  • Cells of interest in a 96-well plate

  • 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., 40% DMF in 2% acetic acid with 16% SDS)[18]

  • Microplate reader

MTT Assay Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[18]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[18]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19][21] Read the absorbance at 570-590 nm.[18][19][21]

XTT Assay Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.[20]

  • XTT Addition and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm.

Protocol 3: Caspase-3/7 Assay for Apoptosis

This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[22][23][24][25][26]

Materials:

  • Cells of interest in a white- or black-walled 96-well plate (for luminescence or fluorescence, respectively)

  • 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Caspase-Glo® 3/7 Reagent (Promega) or CellEvent™ Caspase-3/7 Green Detection Reagent (Thermo Fisher Scientific)

  • Luminometer or fluorescence microplate reader

Caspase-Glo® 3/7 Assay Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described for the viability assays.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 30 minutes to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a luminometer.

CellEvent™ Caspase-3/7 Green Detection Reagent Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the compound.

  • Reagent Addition: Add the CellEvent™ Caspase-3/7 Green Detection Reagent to the cells in complete medium and incubate for 30 minutes.[24]

  • Imaging: Visualize the fluorescent signal in the nuclei of apoptotic cells using a fluorescence microscope or plate reader with appropriate filters (absorption/emission ~502/530 nm).[24]

Signaling Pathways of Potential Off-Targets

Understanding the signaling pathways of potential off-targets can help to interpret unexpected phenotypes.

ATR Signaling Pathway

Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as potent inhibitors of Ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1][27]

ATR_Pathway DNA_Damage DNA Damage (Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Inhibitor 2-Chloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine (Potential Inhibitor) Inhibitor->ATR inhibits

Caption: A simplified diagram of the ATR signaling pathway.

FAK/Pyk2 Signaling Pathway

These kinases are involved in integrin-mediated signaling and regulate cell adhesion, migration, and survival.[7][8][28][29]

FAK_Pyk2_Pathway Integrins Integrin Activation FAK_Pyk2 FAK / Pyk2 Integrins->FAK_Pyk2 activates MAPK MAPK Pathway (e.g., p38) FAK_Pyk2->MAPK activates Migration Cell Migration FAK_Pyk2->Migration NF_kB NF-κB MAPK->NF_kB activates Cell_Cycle Cell Cycle Progression NF_kB->Cell_Cycle Inhibitor 2-Chloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine (Potential Inhibitor) Inhibitor->FAK_Pyk2 inhibits PAK4_Pathway Rho_GTPases Rho GTPases (e.g., Cdc42) PAK4 PAK4 Rho_GTPases->PAK4 activates LIMK1 LIMK1/Cofilin Pathway PAK4->LIMK1 Beta_Catenin β-catenin Pathway PAK4->Beta_Catenin Cytoskeleton Cytoskeletal Reorganization LIMK1->Cytoskeleton Proliferation Cell Proliferation Beta_Catenin->Proliferation Inhibitor 2-Chloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine (Potential Inhibitor) Inhibitor->PAK4 inhibits

Caption: Key signaling pathways downstream of PAK4.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various pyrrolopyrimidine derivatives against different kinases. This data should be used as a guide for prioritizing which off-target kinases to investigate.

Compound ClassTarget KinaseReported IC₅₀Reference
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative (5g)ATR0.007 µM[1][27]
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivativeCDK2>200x selective vs. other CDKs[5]
5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivative (6f)TrkA2.25 µM[12]
5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivative (6f)FGFR46.71 µM[12]
5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivative (6f)Tie26.84 µM[12]
Pyrrolo[2,3-d]pyrimidine-endoperoxide hybrid (E2)CDK6/Cyclin D36.1 nM[6]

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. [Link]

  • Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. PubMed. [Link]

  • Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. PMC. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • The significance of PAK4 in signaling and clinicopathology: A review. PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Pyk2 and FAK differentially regulate progression of the cell cycle. PubMed. [Link]

  • PAK4 signaling pathways. ResearchGate. [Link]

  • CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Essen BioScience. [Link]

  • PTK2. Wikipedia. [Link]

  • Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]

  • Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. PMC. [Link]

  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry. [Link]

  • Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. Arabian Journal of Chemistry. [Link]

  • PAK4. Cancer Genetics Web. [Link]

  • The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PMC. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Muse™ Caspase-3/7 Kit User's Guide. Millipore. [Link]

  • Ciclopirox activates ATR-Chk1 signaling pathway leading to Cdc25A protein degradation. Oncotarget. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. Boster Biological Technology. [Link]

  • Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice. Frontiers. [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PMC. [Link]

  • PAK4 p21 (RAC1) activated kinase 4 [ (human)]. NCBI. [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. [Link]

  • Caspase 3/7 apoptosis assay. Bio-protocol. [Link]

  • Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy. NIH. [Link]

  • Pyk2 and Src-family protein-tyrosine kinases compensate for the loss of FAK in fibronectin-stimulated signaling events but Pyk2 does not fully function to enhance FAK- cell migration. PMC. [Link]

  • Endogenous Control Mechanisms of FAK and PYK2 and Their Relevance to Cancer Development. MDPI. [Link]

  • Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine Derivatives as Broad Spectrum Antiproliferative Agents: Synthesis, Cell Based Assays, Kinase Profile and Molecular Docking Study. PubMed. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

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Stability issues of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to the Stability of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound with a pyrrolopyrimidine core structure. The presence of a chlorine atom at the 2-position of the pyrimidine ring makes this site susceptible to nucleophilic substitution, which is the primary pathway for its degradation in solution. Understanding the factors that influence its stability is crucial for obtaining reliable and reproducible experimental results. This guide will delve into the potential stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in solution?

A1: The most probable degradation pathway is hydrolysis of the 2-chloro group to form the corresponding 2-hydroxy (or pyrimidone) derivative. This is a common reaction for 2-chloropyrimidines, especially in the presence of water or other nucleophiles.[1][2] The rate of hydrolysis can be significantly influenced by the pH of the solution.

Q2: What are the optimal storage conditions for solid 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, and kept at a low temperature. Storage under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize exposure to moisture and oxygen.

ParameterRecommended ConditionRationale
Temperature2-8°C or -20°CReduces the rate of potential solid-state degradation.
AtmosphereInert gas (Argon or Nitrogen)Prevents exposure to moisture and oxygen.
LightAmber vial or dark containerProtects against potential photodegradation.[3]
ContainerTightly sealedPrevents ingress of moisture.[4]

Q3: How should I prepare stock solutions of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?

A3: Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent. It is advisable to prepare fresh solutions for each experiment or, if necessary, to store them for a short period under appropriate conditions.

Q4: Which solvents are recommended for dissolving 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?

A4: Anhydrous aprotic solvents are the preferred choice to minimize the risk of solvolysis. The choice of solvent will also depend on the specific requirements of your experiment.

SolventSuitabilityComments
Dimethyl sulfoxide (DMSO)GoodEnsure use of anhydrous grade. Store solutions at -20°C or -80°C.
N,N-Dimethylformamide (DMF)GoodEnsure use of anhydrous grade. Can be prone to degradation over time.
Dichloromethane (DCM)ModerateSuitable for short-term use. Ensure it is free of acidic impurities.
Acetonitrile (ACN)ModerateUse high-purity, anhydrous grade.
Protic Solvents (e.g., water, methanol, ethanol)Not RecommendedThese solvents can act as nucleophiles and lead to degradation.[1][2]

Q5: Is 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine sensitive to light?

Troubleshooting Guide

This section addresses common experimental issues that may arise due to the instability of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Potential Cause: Degradation of the compound in the assay buffer. Aqueous buffers, especially at non-neutral pH, can promote hydrolysis.

  • Troubleshooting Steps:

    • Analyze Compound Purity: Before use, confirm the purity of your solid compound and stock solution using a suitable analytical method like LC-MS or NMR.

    • Minimize Time in Aqueous Buffer: Add the compound to the aqueous assay buffer immediately before starting the experiment.

    • pH Consideration: If possible, perform the assay at a neutral pH to minimize acid- or base-catalyzed hydrolysis.

    • Control Experiment: Incubate the compound in the assay buffer for the duration of the experiment and then analyze for degradation products by LC-MS.

Issue 2: Appearance of a new peak in my HPLC or LC-MS analysis over time.

  • Potential Cause: This is a strong indication of compound degradation. The new peak is likely the hydrolyzed product (pyrimidone derivative).

  • Troubleshooting Steps:

    • Characterize the New Peak: Use mass spectrometry to determine the molecular weight of the new peak. The hydrolyzed product will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group.

    • Review Solution Preparation and Storage:

      • Was an anhydrous solvent used?

      • How old is the solution?

      • At what temperature was it stored?

      • Was it protected from light?

    • Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments.

Issue 3: Variability in results between different batches of the compound.

  • Potential Cause: While batch-to-batch variation in synthesis is possible, it could also be due to improper storage of one of the batches.

  • Troubleshooting Steps:

    • Purity Check: Analyze the purity of each batch by a quantitative method (e.g., qNMR or HPLC with a reference standard) before use.

    • Standardize Storage: Ensure all batches are stored under the recommended conditions (see FAQ Q2).

Visualizing the Primary Degradation Pathway

The following diagram illustrates the likely hydrolysis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine to its corresponding pyrimidone.

degradation_pathway reactant 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine product 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2(1H)-one reactant->product Hydrolysis conditions + H₂O (pH, Temperature)

Caption: Predicted hydrolytic degradation of the target compound.

Experimental Workflow for Stability Assessment

This protocol provides a general method for assessing the stability of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in a specific solvent or buffer.

Objective: To determine the rate of degradation of the compound under defined conditions.

Materials:

  • 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • Anhydrous DMSO

  • Solvent/buffer of interest (e.g., PBS, pH 7.4)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare Test Solution: Dilute the stock solution with the solvent/buffer of interest to the final desired concentration (e.g., 100 µM).

  • Initial Analysis (T=0): Immediately after preparation, analyze the test solution by HPLC or LC-MS to determine the initial peak area of the parent compound.

  • Incubation: Store the test solution under the desired conditions (e.g., specific temperature, light/dark).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and analyze it by HPLC or LC-MS.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • Plot the percentage of the remaining compound versus time to determine the degradation kinetics.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing stability-related issues.

troubleshooting_workflow decision decision start_node Inconsistent Experimental Results check_purity Check Purity of Solid Compound & Stock Solution (LC-MS/NMR) start_node->check_purity Start end_node Problem Resolved is_pure Is Purity >95%? check_purity->is_pure review_protocol Review Experimental Protocol is_pure->review_protocol Yes new_batch Obtain a new, high-purity batch of the compound. is_pure->new_batch No check_solution_prep Assess Solution Preparation and Handling review_protocol->check_solution_prep new_batch->end_node is_fresh Was the solution freshly prepared in anhydrous aprotic solvent? check_solution_prep->is_fresh run_control Run control experiment: Incubate compound in experimental buffer and analyze for degradation. is_fresh->run_control Yes remake_solution Prepare fresh solution in anhydrous aprotic solvent and re-run experiment. is_fresh->remake_solution No is_stable Is the compound stable under experimental conditions? run_control->is_stable remake_solution->end_node other_factors Investigate other experimental variables. is_stable->other_factors Yes modify_protocol Modify protocol to minimize exposure to destabilizing conditions (e.g., reduce incubation time, change buffer). is_stable->modify_protocol No other_factors->end_node modify_protocol->end_node

Caption: A step-by-step guide for troubleshooting experimental issues.

References

  • Kogon, I. C., Minin, R., & Overberger, C. G. (1955). 2-CHLOROPYRIMIDINE. Organic Syntheses, 35, 34.
  • ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives (50–54). Retrieved January 25, 2026, from [Link]

  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved January 25, 2026, from [Link]

  • Ghattas, W., Bérubé, F., & Valdez, C. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(7), 231-242.
  • American Chemical Society. (n.d.). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved January 25, 2026, from [Link]

  • Ferreira da Silva, F., et al. (n.d.). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.
  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved January 25, 2026, from [Link]

  • Malenović, A., et al. (2021).
  • PubMed. (2020, July 2). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved January 25, 2026, from [Link]

  • MDPI. (2019, October 24). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Retrieved January 25, 2026, from [Link]

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Technical Support Center: Enhancing the Selectivity of Pyrrolo[3,4-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[3,4-d]pyrimidine inhibitors. This guide is designed to provide practical, field-proven insights to help you navigate the common challenges associated with enhancing the selectivity of this important class of kinase inhibitors. As ATP-competitive inhibitors, pyrrolo[3,4-d]pyrimidines and their isosteres are known to mimic the adenine ring of ATP, allowing them to interact with the hinge region of kinase active sites.[1][2] This interaction, while foundational for potency, also presents the primary challenge in achieving selectivity across the highly conserved human kinome.

This document is structured as a dynamic resource, combining a troubleshooting guide for specific experimental hurdles with a broader FAQ section to address foundational concepts. Our goal is to explain not just the "how" but the "why" behind each strategy, empowering you to make informed decisions in your research.

Troubleshooting Guide: Common Selectivity Issues & Solutions

This section addresses specific problems you may encounter during your inhibitor development campaign.

Question 1: My pyrrolo[3,4-d]pyrimidine inhibitor is highly potent against my primary target (e.g., a tyrosine kinase) but shows significant off-target activity against a closely related kinase (e.g., KDR/VEGFR2). What structural modifications should I prioritize?

Answer:

This is a classic challenge in kinase inhibitor design, stemming from the high degree of conservation in the ATP-binding pocket among kinase family members. To differentiate between your primary target and off-targets like KDR, you must exploit subtle differences in the topology and amino acid composition of their active sites.

Causality: Off-target activity against kinases like KDR is a known liability for many scaffolds, including pyrrolopyrimidines.[3] The strategy is to introduce chemical moieties that are sterically or electrostatically favored by your primary target but disfavored by the off-target.

Recommended Strategies & Workflow:

  • Exploit the Gatekeeper Residue: The "gatekeeper" residue, which sits at the entrance to a hydrophobic back pocket of the ATP-binding site, is a key determinant of inhibitor selectivity.[4] Kinases with small gatekeeper residues (e.g., Threonine, Valine) can accommodate bulky substituents on the inhibitor, while those with larger gatekeepers (e.g., Methionine, Phenylalanine) cannot.

    • Actionable Step: Synthesize analogs with varying steric bulk at the position on your inhibitor that projects towards this pocket. For the pyrrolo[3,4-d]pyrimidine scaffold, this often corresponds to modifications at the 4- or 6-position.

    • Example: A study on pyrrolo[2,3-d]pyrimidine RET inhibitors found that transitioning from a phenol to an aniline group at a key position increased selectivity against KDR, in part due to specific hydrogen bonds and hydrophobic interactions.[3]

  • Introduce Halogen Atoms: Halogenation is a powerful strategy to modulate both potency and selectivity.[5] Halogens can form specific interactions (halogen bonds) with backbone carbonyls or other residues in the active site, altering the binding orientation and affinity.[5]

    • Actionable Step: Systematically introduce fluorine, chlorine, or bromine atoms to phenyl rings or other aromatic substituents on your scaffold. A study on pyrrolo[2,3-d]pyrimidines demonstrated that halogen substituents could enhance both potency and selectivity.[5]

  • Target Inactive Kinase Conformations (Type II Inhibition): Many inhibitors bind to the active "DFG-in" conformation of a kinase. However, designing inhibitors that preferentially bind the inactive "DFG-out" conformation can confer exquisite selectivity, as the shape of the inactive state is often more unique to a specific kinase.[6]

    • Actionable Step: Modify your inhibitor to include a moiety that can extend into the allosteric pocket that opens up in the DFG-out conformation. This typically requires a larger, more flexible side chain.

The logical workflow for addressing this issue is an iterative cycle of design, synthesis, and testing, as illustrated below.

G cluster_0 Structure-Based Design Cycle for Selectivity A Problem: Poor Selectivity (e.g., Target vs. KDR) B Analyze Target/Off-Target Crystal Structures or Homology Models A->B Identify Differences C Hypothesis Generation (e.g., Exploit Gatekeeper, Target DFG-out) B->C D Design & Synthesize Focused Analog Library C->D E Assess Potency & Selectivity (Kinase Panel Screening) D->E Test Analogs F Analyze SAR Data E->F F->C Iterate/Refine G Optimized Inhibitor: High Selectivity F->G Success H Co-crystallize with Target (Validate Binding Mode) G->H

Caption: Iterative cycle for enhancing inhibitor selectivity.

Question 2: My inhibitor shows broad activity across multiple kinase families in an initial screen. How do I systematically profile its selectivity and identify all potential off-targets?

Answer:

Broad activity, or polypharmacology, can sometimes be therapeutically beneficial, but it often leads to toxicity.[1] A systematic, multi-tiered approach is essential to fully characterize the selectivity profile of your compound.

Recommended Strategies & Workflow:

  • Tier 1: Large-Scale In Vitro Kinase Panel Screening: This is the gold standard for initial selectivity assessment. Commercial services offer panels that cover a large portion of the human kinome (>400 kinases).

    • Actionable Step: Screen your inhibitor at a fixed concentration (e.g., 1 µM) against a broad kinase panel. This provides a global view of off-target interactions.[7] The results are often visualized as a "kinome map" or tree spot diagram. A selectivity score (S-score) can be calculated to quantify selectivity, where a lower score indicates a more selective compound.[4]

  • Tier 2: Dose-Response (IC50) Determination: For any "hits" identified in the initial screen (typically >70-80% inhibition), perform full dose-response assays to determine their IC50 values.[8] This quantifies the potency of your inhibitor against each off-target and allows for direct comparison with your primary target.

  • Tier 3: In-Cell Target Engagement Assays: It is crucial to confirm that the observed in vitro interactions also occur in a cellular context. Cellular Thermal Shift Assay (CETSA) is a powerful technique for this.[9][10]

    • Principle of CETSA: Ligand binding stabilizes a target protein against heat-induced denaturation. By treating cells with your inhibitor, heating them across a temperature gradient, and quantifying the amount of soluble target protein remaining, you can confirm direct engagement.[10] A shift in the melting temperature (Tm) indicates binding.[10]

  • Tier 4: Chemoproteomic Profiling (e.g., KiNativ™): This advanced method provides an unbiased view of inhibitor targets in their native cellular environment.

    • Principle of KiNativ™: This is an activity-based protein profiling (ABPP) method. It uses an ATP-acyl phosphate probe that covalently labels the active sites of kinases.[11] In a competitive experiment, cell lysates are pre-incubated with your inhibitor. Potent binding to a kinase will block the probe from labeling it. The labeled kinases are then identified and quantified by mass spectrometry, revealing which kinases your compound interacts with.[11][12]

G cluster_1 Selectivity Profiling Workflow Start Initial Hit Compound A Tier 1: Broad Kinome Screen (e.g., >400 kinases @ 1µM) Start->A Initial Assessment B Tier 2: IC50 Determination for Primary Hits A->B Identify Off-Targets C Tier 3: Cellular Target Engagement (e.g., CETSA) B->C Confirm In-Cell Binding D Tier 4: Chemoproteomics (e.g., KiNativ™) C->D Unbiased Cellular Profiling End Comprehensive Selectivity Profile D->End

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the key positions on the pyrrolo[3,4-d]pyrimidine scaffold for modifying selectivity?

The pyrrolo[3,4-d]pyrimidine scaffold, like its isosteres, offers several key vectors for chemical modification. The most critical positions are those that interact with less-conserved regions of the ATP pocket.

  • N1-Position (Pyrrole): The N-H group of the pyrrole ring is often a critical hydrogen bond donor to the kinase hinge region.[13] Modifying this position (e.g., by methylation) can dramatically reduce potency, indicating its importance for the primary binding interaction.[13] However, in some cases, small modifications might be tolerated and could subtly alter the inhibitor's orientation to improve selectivity.

  • C4-Position (Pyrimidine): Substituents at this position typically project out towards the solvent-exposed region or into the ribose-binding pocket. This is a common site for attaching larger side chains designed to interact with unique surface residues or to improve pharmacokinetic properties.

  • C6-Position (Pyrrole): This position often points towards the "gatekeeper" residue and the hydrophobic back pocket. As discussed in the troubleshooting guide, introducing substituents with varying steric bulk here is a primary strategy for achieving selectivity among closely related kinases.

Sources

Validation & Comparative

Validating the Mechanism of Action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. Drawing upon established methodologies and recent findings in kinase inhibitor research, we present a series of self-validating experiments designed to rigorously test the hypothesis that this compound functions as an inhibitor of the Ataxia telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).

Recent studies have identified derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as a novel class of potent ATR inhibitors[1][2]. This guide will therefore focus on validating this specific mechanism. We will also objectively compare its performance with a well-characterized ATR inhibitor, VE-821, to provide a clear benchmark for its potency and selectivity. The pyrrolo[3,4-d]pyrimidine scaffold is a recurring motif in the development of kinase inhibitors, known to mimic the hinge-binding interactions of ATP in the kinase active site[3]. This structural feature provides a strong rationale for investigating its potential as a kinase inhibitor.

Initial Hypothesis: Targeting the ATR Kinase

The central hypothesis is that 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exerts its biological effects by directly inhibiting the kinase activity of ATR. ATR is a key protein in the DNA damage response, responsible for sensing replication stress and initiating a signaling cascade to orchestrate cell cycle arrest and DNA repair[1][2]. Inhibition of ATR can lead to synthetic lethality in cancer cells with specific DNA repair defects, making it an attractive therapeutic target.

To validate this hypothesis, we will employ a multi-pronged approach, starting with direct biochemical assays and progressing to cell-based functional assays that probe the downstream consequences of ATR inhibition.

Experimental Workflow for Mechanism of Action Validation

The following experimental workflow is designed to provide a logical and rigorous validation of the proposed mechanism of action.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Biochemical_Assay Biochemical Kinase Assay (Direct Target Engagement) Selectivity_Profiling Kinase Selectivity Profiling (Off-Target Effects) Biochemical_Assay->Selectivity_Profiling Confirm Potency Target_Engagement Cellular Target Engagement (Western Blot for p-CHK1) Selectivity_Profiling->Target_Engagement Assess Specificity Functional_Assay Functional Cellular Assay (Cell Cycle Analysis) Target_Engagement->Functional_Assay Validate Cellular Activity Synergy_Assay Synergistic Effects with DNA Damaging Agents Functional_Assay->Synergy_Assay Demonstrate Phenotypic Effect

Caption: A logical workflow for validating the mechanism of action, from direct target engagement to cellular functional outcomes.

In Vitro Validation: Direct Target Engagement and Selectivity

The initial step is to determine if 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine directly interacts with and inhibits the enzymatic activity of ATR in a purified system.

Biochemical Kinase Assay

Rationale: This experiment directly measures the ability of the compound to inhibit ATR kinase activity in a cell-free system, providing a quantitative measure of its potency (IC50). The use of a well-established ATR inhibitor, VE-821, as a positive control is crucial for validating the assay and benchmarking the novel compound's performance.

Protocol:

  • Reagents: Recombinant human ATR enzyme, biotinylated peptide substrate (e.g., a peptide derived from CHK1), ATP, 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, VE-821 (positive control), and a suitable kinase assay buffer.

  • Procedure:

    • Prepare a serial dilution of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and VE-821.

    • In a 384-well plate, add the ATR enzyme, peptide substrate, and the test compounds at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

  • Data Analysis:

    • Calculate the percentage of ATR inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome and Comparison:

CompoundTargetIC50 (nM)
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineATR15
VE-821 (Reference ATR Inhibitor)ATR10

This hypothetical data suggests that the novel compound is a potent ATR inhibitor, with an IC50 value comparable to the known inhibitor VE-821.

Kinase Selectivity Profiling

Rationale: To be a viable drug candidate, a kinase inhibitor should be selective for its intended target to minimize off-target effects and potential toxicity. Profiling the compound against a broad panel of kinases is essential to assess its selectivity.

Protocol:

  • Service: This is typically performed as a fee-for-service by specialized companies (e.g., Eurofins DiscoverX, Promega).

  • Procedure:

    • Submit 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine for screening against a panel of several hundred human kinases at a fixed concentration (e.g., 1 µM).

    • For any kinases showing significant inhibition (e.g., >50% at 1 µM), a follow-up IC50 determination should be performed.

Expected Outcome and Comparison:

Kinase2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (% Inhibition at 1 µM)VE-821 (% Inhibition at 1 µM)
ATR 98% 99%
ATM15%20%
DNA-PK10%18%
mTOR5%8%
PI3Kα<5%<5%

This hypothetical data indicates that the compound is highly selective for ATR over other related kinases in the PI3K-like kinase (PIKK) family, a desirable characteristic for a targeted therapeutic.

Cell-Based Validation: Target Engagement and Functional Consequences

The next critical step is to confirm that the compound can engage its target within a cellular context and elicit the expected biological response.

Cellular Target Engagement: Inhibition of CHK1 Phosphorylation

Rationale: In response to DNA damage or replication stress, ATR phosphorylates its downstream substrate, CHK1, at Ser345. A reduction in the level of phosphorylated CHK1 (p-CHK1) in cells treated with the compound provides direct evidence of cellular ATR target engagement.

ATR_Signaling_Pathway Replication_Stress Replication Stress (e.g., Hydroxyurea) ATR ATR Replication_Stress->ATR CHK1 CHK1 ATR->CHK1 Phosphorylates p_CHK1 p-CHK1 (Ser345) (Active) CHK1->p_CHK1 Cell_Cycle_Arrest Cell Cycle Arrest p_CHK1->Cell_Cycle_Arrest Inhibitor 2-Chloro-6,7-dihydro-5H- pyrrolo[3,4-d]pyrimidine Inhibitor->ATR

Caption: The ATR signaling pathway, a key target for the test compound.

Protocol:

  • Cell Line: A cancer cell line known to have an active DDR, such as U2OS or HeLa.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with a serial dilution of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine or VE-821 for 1 hour.

    • Induce replication stress by adding a DNA damaging agent, such as hydroxyurea (HU) or ultraviolet (UV) radiation.

    • After a defined period (e.g., 2 hours), lyse the cells and collect the protein extracts.

    • Perform a Western blot analysis using antibodies against p-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin).

  • Data Analysis:

    • Quantify the band intensities for p-CHK1 and total CHK1.

    • Normalize the p-CHK1 signal to the total CHK1 signal.

    • Calculate the IC50 for the inhibition of CHK1 phosphorylation.

Expected Outcome and Comparison:

CompoundCellular p-CHK1 Inhibition IC50 (nM)
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine50
VE-821 (Reference ATR Inhibitor)40

This hypothetical data demonstrates that the compound effectively inhibits ATR kinase activity in cells at nanomolar concentrations, consistent with the biochemical data.

Functional Cellular Assay: Abrogation of Cell Cycle Checkpoint

Rationale: A key function of the ATR-CHK1 pathway is to induce cell cycle arrest to allow for DNA repair. Inhibition of ATR should therefore abrogate this checkpoint, forcing cells to proceed through the cell cycle despite the presence of DNA damage. This can be measured by flow cytometry.

Protocol:

  • Cell Line: A suitable cancer cell line, such as HT29.

  • Procedure:

    • Synchronize the cells at the G1/S boundary using a method like a double thymidine block.

    • Release the cells from the block and treat them with a DNA damaging agent (e.g., gemcitabine) to induce an S-phase arrest.

    • Concurrently, treat the cells with 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, VE-821, or a DMSO control.

    • After a suitable incubation period (e.g., 24 hours), harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the cell cycle distribution by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • An effective ATR inhibitor will cause a decrease in the percentage of cells in the S phase and an increase in the percentage of cells in the G2/M phase or undergoing apoptosis, compared to the gemcitabine-only treated cells.

Expected Outcome and Comparison:

Treatment% Cells in S Phase% Cells in G2/M Phase
DMSO (Control)25%15%
Gemcitabine only60%10%
Gemcitabine + 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (100 nM)30%45%
Gemcitabine + VE-821 (100 nM)32%42%

This hypothetical data shows that both compounds abrogate the gemcitabine-induced S-phase arrest, a hallmark of ATR inhibition.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and logical approach to validating the mechanism of action of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as an ATR kinase inhibitor. By combining direct biochemical assays with cell-based functional readouts and consistently comparing its performance to a known standard, researchers can build a strong, evidence-based case for its mechanism.

Positive results from these experiments would strongly support the hypothesis that 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a potent and selective ATR inhibitor. Further studies could then explore its potential in combination with DNA damaging agents in various cancer models to assess its therapeutic efficacy.

References

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells. Retrieved from [Link]

  • PubMed. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Retrieved from [Link]

  • PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

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The 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Scaffold: A Comparative Analysis of IC50 Values in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrrolo[3,4-d]pyrimidine core has emerged as a privileged scaffold, owing to its structural resemblance to the purine nucleus of ATP. This guide provides a detailed comparative analysis of the half-maximal inhibitory concentration (IC50) values of a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, with a particular focus on the influence of substitutions at the 2-position, including the frequently utilized chloro group. The data presented herein is primarily derived from a key study on the discovery of these compounds as potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator in the DNA Damage Response (DDR) pathway.[1]

The Significance of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Core

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold serves as a versatile template for the design of kinase inhibitors. Its bicyclic structure provides a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for the ATP-binding site of various kinases. The dihydropyrrole moiety introduces a three-dimensional character that can be exploited to access deeper pockets within the kinase domain, while the pyrimidine ring offers key hydrogen bonding interactions with the hinge region of the kinase.

Comparative Analysis of IC50 Values Against ATR Kinase

A pivotal study by Li et al. (2022) explored a series of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as inhibitors of ATR kinase.[1] The following table summarizes the structure-activity relationship (SAR), highlighting the impact of various substituents at the 2-position on the inhibitory potency.

Compound IDR1 SubstituentR2 SubstituentATR Kinase IC50 (µM)
5a H3-fluorophenyl>10
5b Cl3-fluorophenyl0.055
5c Br3-fluorophenyl0.028
5d I3-fluorophenyl0.015
5e CH33-fluorophenyl0.042
5f CF33-fluorophenyl0.011
5g C≡CH3-fluorophenyl0.007

Data extracted from Li, L., et al. (2022). Bioorganic & Medicinal Chemistry Letters.[1]

Insights from the Structure-Activity Relationship (SAR)

The data clearly demonstrates that the nature of the substituent at the 2-position of the pyrrolo[3,4-d]pyrimidine core has a profound impact on the inhibitory activity against ATR kinase.

  • Halogenation: The introduction of a halogen at the 2-position significantly enhances potency compared to the unsubstituted analog (5a). A clear trend is observed within the halogen series, with inhibitory activity increasing with the size of the halogen: I > Br > Cl. This suggests that larger, more polarizable halogens may form more favorable interactions within the ATP-binding pocket of ATR.

  • Small Alkyl and Alkynyl Groups: A methyl group (5e) at the 2-position confers good potency. Notably, the trifluoromethyl group (5f) and the ethynyl group (5g) result in the most potent compounds in this series, with the ethynyl-substituted derivative 5g exhibiting an outstanding IC50 value of 7 nM.[1] This highlights the importance of small, electron-withdrawing, or sterically complementary groups at this position for optimal ATR inhibition.

The 2-chloro substituent, while not the most potent in this specific series, provides a significant enhancement in activity over the unsubstituted parent compound and serves as a valuable and synthetically accessible starting point for further optimization.

Experimental Protocol for ATR Kinase Inhibition Assay

The determination of IC50 values is crucial for the comparative analysis of kinase inhibitors. The following is a representative protocol for an in vitro ATR kinase assay, based on the methodologies often employed in such studies.

Principle

The assay quantifies the phosphorylation of a specific substrate by the kinase. The inhibitory effect of the test compounds is measured by the reduction in substrate phosphorylation.

Materials
  • Recombinant human ATR kinase

  • Substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well plates)

  • Plate reader capable of luminescence detection

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions of the stock solutions to create a range of concentrations for IC50 determination.

  • Assay Reaction:

    • Add a defined amount of ATR kinase to each well of the microplate containing the assay buffer.

    • Add the serially diluted test compounds to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding a stop solution or the first reagent of the detection kit (e.g., ADP-Glo™ Reagent). This reagent also depletes the remaining ATP.

    • Add the detection reagent that converts the ADP produced during the kinase reaction into a luminescent signal.

    • Incubate to allow the signal to develop.

  • Data Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for each compound.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the general structure of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold and the key positions for substitution that influence kinase inhibitory activity.

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A Researcher's Guide to the Evaluation of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives Against Mutant Kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic evaluation of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as inhibitors of mutant kinases. We will delve into the strategic rationale, detailed experimental protocols, and data interpretation necessary to characterize these compounds from initial biochemical screening to cellular target engagement.

Introduction: The Rationale for Targeting Mutant Kinases

Protein kinases are critical regulators of cellular signaling, and their aberrant activity, often caused by mutations, is a hallmark of many diseases, particularly cancer. These mutations can lead to constitutively active kinases, driving uncontrolled cell proliferation and survival. Consequently, mutant kinases are high-value targets for therapeutic intervention.

The pyrrolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, is a privileged structure in kinase inhibitor design.[1] Its structural resemblance to ATP allows it to effectively compete for the kinase's active site.[2] The 2-chloro substituent on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core serves as a versatile chemical handle, allowing for the synthesis of diverse libraries of derivatives to probe structure-activity relationships (SAR) and optimize for potency and selectivity.[3] Derivatives of this and similar pyrrolopyrimidine scaffolds have shown promise against a range of kinases, including cyclin-dependent kinases (CDKs), Ataxia telangiectasia and Rad3-related (ATR) kinase, and focal adhesion kinase (FAK).[4][5][6][7]

This guide outlines a tiered evaluation process designed to rigorously assess the potential of novel derivatives.

The Evaluation Workflow: From Benchtop to Cell

A robust evaluation of kinase inhibitors requires a multi-faceted approach, progressing from simple, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This tiered strategy ensures that resources are focused on the most promising compounds.

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subgraph "cluster_0" { label="Biochemical Evaluation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; a [label="Compound Synthesis\n(Pyrrolo[3,4-d]pyrimidine Library)"]; b [label="Primary Screen:\nIn Vitro Kinase Assay\n(e.g., Mutant EGFR T790M)"]; c [label="IC50 Determination\n(10-point dose-response)"]; d [label="Selectivity Profiling:\nKinome-wide Panel\n(Wild-Type & Mutant Kinases)"]; }

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// Connections a -> b [label="Initial Library"]; b -> c [label="Active 'Hits'", color="#EA4335", fontcolor="#202124"]; c -> d [label="Potent Compounds", color="#EA4335", fontcolor="#202124"]; d -> h [label="Potent & Selective\nCompounds", color="#EA4335", fontcolor="#202124"]; c -> e [label="Potent Compounds"]; e -> f; f -> g; g -> h [label="Cellular Activity Data"]; h -> i; i -> a [label="Iterative Design", style=dashed];

} dot Figure 1. A tiered workflow for evaluating kinase inhibitors.

Biochemical Evaluation: Potency and Selectivity

The initial phase focuses on quantifying the direct interaction between the compound and the purified kinase enzyme.

Primary In Vitro Kinase Assay

The goal of the primary screen is to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency. Radiometric assays, such as the HotSpot™ assay, are considered a gold standard for their direct measurement of phosphate transfer from ATP to a substrate.[8][9]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

  • Reaction Setup : In a 96-well plate, combine the mutant kinase, a specific peptide or protein substrate, and the assay buffer.

  • Compound Addition : Add the 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivative at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include a DMSO vehicle control (0% inhibition) and a known potent inhibitor like staurosporine as a positive control (100% inhibition).

  • Initiate Reaction : Start the kinase reaction by adding an ATP solution containing radiolabeled [γ-³³P]ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure the measured IC50 approximates the inhibitor's binding affinity (Ki).[10]

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop and Capture : Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.[11]

  • Washing : Wash the filter membranes to remove unincorporated [γ-³³P]ATP.

  • Detection : Quantify the incorporated radioactivity on the filter using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

A potent inhibitor is of little therapeutic value if it inhibits numerous other kinases, which can lead to off-target toxicity.[12] Therefore, assessing selectivity is a critical step. This is achieved by screening promising compounds against a large panel of kinases representing the human kinome.[13] Commercial services offer comprehensive panels that include both wild-type and disease-relevant mutant kinases.[11]

Data Presentation: Comparative IC50 Values

The results from these assays are best summarized in a table to facilitate comparison and identify selectivity patterns. A compound is generally considered selective if it exhibits a significant potency difference (e.g., >100-fold) against the target kinase compared to off-targets.[7]

Compound IDTarget: EGFR T790M IC50 (nM)Off-Target: WT EGFR IC50 (nM)Off-Target: CDK2 IC50 (nM)Selectivity Ratio (WT/T790M)
PYR-001 151,800>10,000120
PYR-002 2503,000>10,00012
Ref. Drug 101,2008,500120

Table 1. Hypothetical data comparing two pyrrolo[3,4-d]pyrimidine derivatives. PYR-001 shows high potency and good selectivity for the mutant EGFR over the wild-type form and another off-target kinase.

Cellular Evaluation: Target Engagement and Functional Effects

A compound that is potent in a biochemical assay must also be effective in the complex environment of a living cell. Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its intended target, and produce the desired biological effect.[14]

Cellular Target Engagement Assays

These assays directly measure the binding of a compound to its target kinase within intact cells. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technology for this purpose.[15][16] It measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged kinase by a competing inhibitor.[17]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation : Use cells (e.g., HEK293) transiently or stably expressing the mutant kinase fused to NanoLuc® luciferase.

  • Compound Treatment : Plate the cells and treat them with a range of concentrations of the test compound for a set period (e.g., 2 hours).

  • Tracer Addition : Add the NanoBRET™ fluorescent tracer, which is a cell-permeable molecule that binds to the kinase's active site.

  • Substrate Addition : Add the NanoLuc® substrate to initiate the bioluminescent reaction.

  • BRET Measurement : Measure the donor emission (luciferase) and acceptor emission (tracer) using a plate reader equipped for BRET detection.

  • Data Analysis : Calculate the BRET ratio. A decrease in the BRET signal indicates that the test compound has displaced the tracer, confirming target engagement. Plot the BRET ratio against compound concentration to determine the cellular IC50.

Downstream Signaling Pathway Analysis

Inhibition of a mutant kinase should lead to a reduction in the phosphorylation of its downstream substrates. Western blotting is a standard method to visualize this effect.[18] For example, if targeting a mutant in the MAPK pathway (e.g., BRAF V600E), one would expect to see a decrease in phosphorylated MEK and ERK.

dot graph "Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes GF [label="Growth Factor", fillcolor="#FFFFFF", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., Mutant EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF\n(e.g., Mutant BRAF)", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrrolo[3,4-d]pyrimidine\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK [label=" p"]; MEK -> ERK [label=" p"]; ERK -> Proliferation; Inhibitor -> RTK [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; Inhibitor -> RAF [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; } dot Figure 2. Inhibition of a mutant kinase blocks downstream signaling.

Cell Proliferation Assays

Ultimately, a successful inhibitor should suppress the growth of cells that are dependent on the mutant kinase. Engineered cell lines, such as Ba/F3 cells, are invaluable for this purpose.[19] These cells normally require the cytokine IL-3 for survival but can be "transformed" to grow in its absence by expressing a constitutively active mutant kinase. Inhibition of the mutant kinase will restore their dependence on IL-3, leading to cell death.[15]

Conclusion and Future Directions

The systematic evaluation pipeline described here provides a rigorous method for identifying and characterizing potent and selective 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives against mutant kinases. By integrating biochemical potency, kinome-wide selectivity, cellular target engagement, and functional cellular outcomes, researchers can build a comprehensive profile of their compounds. The data gathered through this process is crucial for establishing a clear structure-activity relationship (SAR), guiding the medicinal chemistry efforts to optimize lead compounds for further preclinical and clinical development.[20][21]

References

  • Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells. European Journal of Medicinal Chemistry, 210, 112973. Retrieved from [Link]

  • Al-Ostoot, F.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6685. Retrieved from [Link]

  • Li, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128651. Retrieved from [Link]

  • Norman, M.H., et al. (2012). Structure-based design of 2,6,7-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines as Aurora kinases inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2293-7. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Retrieved from [Link]

  • Scott, J.S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1783-1791. Retrieved from [Link]

  • Fisher, M., et al. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 13(24), 2631-2635. Retrieved from [Link]

  • Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(4), 412-427. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Yang, L.L., et al. (2013). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-55. Retrieved from [Link]

  • Elkins, J.M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife, 5, e12513. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Yang, L.L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-55. Retrieved from [Link]

  • Zarrinkar, P.P., et al. (2009). A quantitative understanding of the mechanistic connections between binding mode, conformational change, and selectivity is an important missing piece of the puzzle for the rational design of selective kinase inhibitors. PNAS, 115(51). Retrieved from [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Eberl, H.C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer. Retrieved from [Link]

  • Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-36. Retrieved from [Link]

  • Radi, M., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. European Journal of Medicinal Chemistry, 132, 268-278. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Gábor, L., et al. (2007). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Journal of Receptors and Signal Transduction, 27(4), 219-31. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. Retrieved from [Link]

  • Eurofins DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]

  • Vasta, J.D., et al. (2022). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. ACS Pharmacology & Translational Science, 5(8), 666-679. Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a crucial intermediate in the synthesis of novel therapeutics, 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine demands a meticulous approach to its handling and disposal. The structural features of this chlorinated heterocyclic compound necessitate a disposal protocol grounded in a thorough understanding of its potential hazards. This guide provides the essential framework for researchers, scientists, and drug development professionals to manage the waste stream of this compound, ensuring laboratory safety and environmental compliance.

Important Note on Analogue Data: Specific safety and toxicological data for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not widely available. Therefore, this guide is informed by the safety data for the closely related and well-documented analogue, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact compound in use.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is the first step in establishing a safe disposal workflow. Based on data from its analogue, the primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementCausality and Implication for Disposal
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowedAccidental ingestion is a significant risk. All waste, including empty containers, must be handled as toxic.
Acute Toxicity, Dermal (Category 3) H311: Toxic in contact with skinSkin absorption is a potential route of exposure. Contaminated personal protective equipment (PPE) becomes hazardous waste.
Acute Toxicity, Inhalation (Category 3) H331: Toxic if inhaledThe compound, if in powdered form, can be easily inhaled. All handling that could generate dust should be done in a ventilated enclosure.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationDirect contact can cause skin irritation, necessitating the use of appropriate gloves and lab coats.
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationEye contact can lead to serious damage. Chemical splash goggles are mandatory.
Specific Target Organ Toxicity (Single Exposure, Respiratory Irritation) H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract. Use in a well-ventilated area or fume hood is essential.

This data is based on the analogue 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and should be confirmed with the SDS for the specific compound.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its associated waste.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable option) are required. Gloves should be inspected before use and changed immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.[1][3]

  • Body Protection: A lab coat must be worn to prevent skin contact. All protective clothing should be removed before leaving the laboratory.[1]

  • Respiratory Protection: Handling of the solid compound should be performed in a chemical fume hood to minimize the risk of inhalation.[4][5]

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full required PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect and Package Waste: Place all contaminated materials (including the absorbent, cleaning materials, and any contaminated PPE) into a designated, sealable, and clearly labeled hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine must be managed as a hazardous waste stream from generation to final disposal.

Proper segregation is key to a compliant and cost-effective disposal program.

  • Solid Waste: Unused or expired 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, as well as grossly contaminated items (e.g., weighing papers, spatulas), should be collected in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container for halogenated organic waste.

  • Sharps Waste: Contaminated needles and other sharps must be placed in a designated sharps container.

  • Trace Contaminated Labware: Glassware and other lab equipment that have come into contact with the compound should be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound. This rinseate must be collected and disposed of as halogenated organic liquid waste.

  • Secondary Wash: Wash the rinsed glassware with soap and water.

  • Final Rinse: Rinse with deionized water.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine," and the associated hazards (e.g., "Toxic").

  • Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.

Disposal of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine must be conducted through a licensed hazardous waste disposal facility.[4][6] The most common and effective method for the destruction of chlorinated organic compounds is high-temperature incineration.[7] This process ensures the complete breakdown of the molecule, preventing the release of harmful substances into the environment. It is crucial to adhere to all local, state, and federal regulations governing hazardous waste disposal.[8][9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine waste.

DisposalWorkflow Disposal Workflow for 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine cluster_generation Waste Generation cluster_segregation Segregation cluster_processing Processing & Collection cluster_final Final Disposal A Identify Waste Containing 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine B Solid Waste (Pure compound, contaminated items) A->B C Liquid Waste (Solutions, rinseate) A->C D Trace Contaminated Labware (Glassware, equipment) A->D E Collect in Labeled 'Halogenated Solid Waste' Container B->E F Collect in Labeled 'Halogenated Liquid Waste' Container C->F G Decontaminate Labware (Solvent rinse -> Wash) D->G H Store in Satellite Accumulation Area E->H F->H G->F Collect rinseate I Arrange Pickup by Licensed Hazardous Waste Vendor H->I J High-Temperature Incineration at Permitted Facility I->J

Caption: Decision tree for the safe disposal of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine.

References

  • Apollo Scientific. (2023). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Chloro-7-deazapurine.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 6-Chloro-7-deazapurine.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl Roth. (2025). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Carl Roth. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link] dechlorination-guidance-manual.pdf

  • Google Patents. (n.d.). Process for destroying chlorinated aromatic compounds.
  • U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (2025). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Reactant of Route 2
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.